molecular formula C6H4ClN3 B1316458 7-Chloro-1H-imidazo[4,5-B]pyridine CAS No. 6980-11-6

7-Chloro-1H-imidazo[4,5-B]pyridine

Cat. No.: B1316458
CAS No.: 6980-11-6
M. Wt: 153.57 g/mol
InChI Key: HAWCUEYFSQKISQ-UHFFFAOYSA-N
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Description

7-Chloro-1H-imidazo[4,5-B]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCUEYFSQKISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509743
Record name 7-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6980-11-6
Record name 7-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-imidazo[4,5-b]pyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 7-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. This document details its structure, physicochemical properties, synthesis, and its role as a key scaffold in the development of targeted therapeutics.

Core Structure and Chemical Identity

This compound is a bicyclic aromatic compound consisting of a pyridine ring fused to an imidazole ring, with a chlorine atom substituted at the 7-position. Its purine-like core structure makes it a valuable building block for designing molecules that can interact with biological targets such as kinases and other enzymes.

Chemical Structure:

this compound Structure

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

IdentifierValue
CAS Number 6980-11-6[1][2]
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [2]
IUPAC Name This compound
Synonyms 4-chloro-7-azabenzimidazole, 6-chloro-1-deazapurine

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point >164 °C (decomposes)[1]
Boiling Point 396.465 °C at 760 mmHg (Predicted)[3]
Density 1.532 g/cm³ (Predicted)[3]
Solubility Soluble in DMSO, Methanol
pKa 7.93 ± 0.40 (Predicted)
LogP 1.61130 (Predicted)[3]

Table 3: Spectroscopic Data *

Spectroscopy Characteristic Peaks/Signals
¹H NMR Pyridine Protons: ~δ 8.0-8.5 ppm (d), ~δ 7.2-7.6 ppm (d). Imidazole Proton: ~δ 8.1-8.3 ppm (s). NH Proton: Broad signal, variable position.
¹³C NMR Pyridine Carbons: ~δ 140-155 ppm. Imidazole Carbons: ~δ 115-145 ppm.
IR (KBr) N-H stretch: ~3100-3000 cm⁻¹ (broad). C=N stretch: ~1640-1600 cm⁻¹. C-Cl stretch: ~800-750 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): m/z 153. Isotope Peak (M+2)⁺: m/z 155 (due to ³⁷Cl).

Synthesis and Experimental Protocols

This compound is typically synthesized through the cyclization of a suitably substituted diaminopyridine or via a tandem reaction from a nitropyridine precursor. The following are generalized experimental protocols based on common synthetic routes for its derivatives.

Synthesis from 4-chloro-3-nitropyridin-2-amine

This one-pot, two-step procedure involves the reduction of the nitro group followed by cyclization with a suitable one-carbon source.

Experimental Workflow:

G cluster_0 Reagents & Conditions A Step 1: Reduction of Nitro Group B Step 2: Cyclization A->B In situ C Final Product B->C Reagents1 Starting Material: 4-chloro-3-nitropyridin-2-amine Reducing Agent: Fe powder, SnCl₂ Solvent: Acetic Acid or EtOH/HCl Reagents2 One-carbon source: Triethyl orthoformate or Formic Acid Conditions: Reflux

Workflow for Synthesis from Nitropyridine.

Detailed Methodology:

  • Reduction: To a solution of 4-chloro-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and hydrochloric acid, a reducing agent like iron powder (5.0 eq) or tin(II) chloride (3.0 eq) is added. The reaction mixture is heated to reflux (typically 80-100 °C) for 2-4 hours until the reduction to 4-chloro-pyridine-2,3-diamine is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Without isolation of the diamine intermediate, a one-carbon source such as triethyl orthoformate (excess) or formic acid is added to the reaction mixture. The mixture is then heated at reflux for an additional 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis from 2,3-Diaminopyridine Precursor

This method involves the direct cyclization of a diaminopyridine with a carboxylic acid or its derivative.

Experimental Workflow:

G cluster_0 Reagents & Conditions A Starting Material: 4-chloro-2,3-diaminopyridine B Cyclization A->B C Final Product B->C Reagents Reagent: Formic Acid or Triethyl orthoformate Conditions: Reflux

Workflow for Synthesis from Diaminopyridine.

Detailed Methodology:

  • Reaction Setup: A mixture of 4-chloro-2,3-diaminopyridine (1.0 eq) and a one-carbon source, typically formic acid or triethyl orthoformate (used in excess), is prepared.

  • Cyclization: The reaction mixture is heated to reflux (100-120 °C) for 4-8 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and the excess formic acid or triethyl orthoformate is removed under reduced pressure. The residue is then neutralized with a base and extracted with an organic solvent. The crude product is purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Development and Signaling Pathways

The this compound scaffold is a key component in several classes of therapeutic agents due to its ability to form crucial interactions with biological targets.

Kinase Inhibition in Oncology

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases implicated in cancer.

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it an attractive target in oncology.

CDK9_Inhibition CDK9_CyclinT CDK9/Cyclin T Complex RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-2) Transcription->Anti_Apoptotic_Proteins Leads to expression of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits ImidazoPyridine Imidazo[4,5-b]pyridine Derivative ImidazoPyridine->CDK9_CyclinT Inhibits

CDK9 Inhibition Signaling Pathway.

In Acute Myeloid Leukemia (AML), mutations in FMS-like tyrosine kinase 3 (FLT3) are common. Aurora kinases are also crucial for cell division. Dual inhibitors targeting both FLT3 and Aurora kinases have shown promise in overcoming drug resistance.

FLT3_Aurora_Inhibition cluster_FLT3 FLT3 Pathway cluster_Aurora Aurora Kinase Pathway FLT3 Mutated FLT3 STAT5 STAT5 FLT3->STAT5 Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation AuroraK Aurora Kinases Mitosis Mitotic Progression AuroraK->Mitosis CellDivision Cell Division Mitosis->CellDivision ImidazoPyridine Dual FLT3/Aurora Inhibitor (Imidazo[4,5-b]pyridine-based) ImidazoPyridine->FLT3 Inhibits ImidazoPyridine->AuroraK Inhibits

Dual FLT3/Aurora Kinase Inhibition.

Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to increased respiration and energy expenditure. This mechanism is being explored for the treatment of metabolic diseases like Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Mitochondrial_Uncoupling ETC Electron Transport Chain (ETC) ProtonPumping Proton Pumping ETC->ProtonPumping ProtonGradient Proton Gradient (Intermembrane Space) ProtonPumping->ProtonGradient ATPSynthase ATP Synthase ProtonGradient->ATPSynthase ProtonLeak Proton Leak ProtonGradient->ProtonLeak via Uncoupler ATP ATP Production ATPSynthase->ATP ImidazoPyridine Mitochondrial Uncoupler (Imidazo[4,5-b]pyridine-based) ImidazoPyridine->ProtonGradient Dissipates Heat Heat Production ProtonLeak->Heat

Mechanism of Mitochondrial Uncoupling.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile heterocyclic scaffold with significant potential in drug discovery. Its unique structural and electronic properties have enabled the development of potent and selective inhibitors for various therapeutic targets, particularly in the fields of oncology and metabolic diseases. Further exploration of this privileged structure is likely to yield novel therapeutic agents with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

References

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows it to serve as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and illustrates its role as a key chemical intermediate.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of key quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃[1][2][3]
Molecular Weight 153.57 g/mol [1][2]
CAS Number 6980-11-6[1][2]
Appearance Solid[4]
Melting Point >164°C (decomposes)[4]
Boiling Point 396.465°C (at 760 mmHg)[1]
Density 1.532 g/cm³[1]
LogP (Octanol-Water Partition Coefficient) 1.61130[1]
Flash Point 225.838°C[1]
Refractive Index 1.72[1]
Solubility Soluble in DMSO and Methanol
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C

Experimental Protocols and Methodologies

Accurate determination of physicochemical properties is crucial for the characterization and quality control of this compound. The following sections detail generalized experimental protocols applicable to this and similar heterocyclic compounds.

Melting Point Determination

The melting point is a critical indicator of purity.[5] For pure crystalline compounds, the melting range is typically sharp and narrow, often within a 1-2°C range.[5] The presence of impurities generally leads to a lower and broader melting point range.[5]

Methodology: Digital Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

  • Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to find the approximate melting range.[7]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the ramp rate reduced to approximately 2°C/min starting from about 15°C below the approximate melting point.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]

Spectroscopic and Chromatographic Analysis

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic and chromatographic techniques.

Methodology: NMR, HPLC

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. A deuterated solvent, such as DMSO-d₆, is used to dissolve the sample. The resulting chemical shifts, integration values, and coupling constants provide a detailed fingerprint of the molecule's atomic arrangement.

  • High-Performance Liquid Chromatography (HPLC): Purity is commonly assessed using reverse-phase HPLC.[8] A C18 column is often employed with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid).[8] The sample is dissolved in a suitable solvent, injected into the system, and its elution profile is monitored by a UV detector. Purity is calculated based on the relative peak area of the main component.

Synthesis Protocol: One-Pot Tandem Reaction

This compound and its derivatives can be synthesized through various routes. A modern and efficient approach involves a one-pot tandem reaction starting from readily available precursors like 2-chloro-3-nitropyridine.[9]

Methodology: Synthesis from 2-Chloro-3-nitropyridine

  • SNA r Reaction: 2-chloro-3-nitropyridine is reacted with a primary amine in a suitable solvent system (e.g., H₂O-IPA). The mixture is heated to facilitate the nucleophilic aromatic substitution (SNAr) of the chlorine atom.[9]

  • In Situ Reduction: After the initial reaction is complete, a reducing agent (e.g., Zinc powder and HCl) is added directly to the same reaction vessel. The mixture is heated to reduce the nitro group (-NO₂) to an amino group (-NH₂), forming an in situ N-substituted pyridine-2,3-diamine intermediate.[9]

  • Condensation and Cyclization: An appropriate aldehyde is then added to the diamine intermediate. The mixture undergoes condensation and subsequent cyclization, followed by aromatization, to form the final imidazo[4,5-b]pyridine ring system.[9]

  • Purification: The final product is isolated and purified using standard techniques such as column chromatography.[9]

Visualizations: Workflows and Applications

The following diagrams illustrate key experimental and logical workflows involving this compound.

G Figure 1. Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_properties Property Determination S1 Synthesis of Crude This compound S2 Purification (e.g., Recrystallization, Column Chromatography) S1->S2 Purity Purity Check (HPLC, TLC) S2->Purity Struct Structural Elucidation (NMR, Mass Spec, IR) Purity->Struct Phys Physical Properties (Melting Point, Boiling Point, Density) Struct->Phys Chem Chemical Properties (Solubility, pKa) Struct->Chem

Figure 1. Workflow for Physicochemical Characterization

G Figure 2. Representative Synthesis Pathway Start 2-Chloro-3-nitropyridine + Primary Amine Step1 Step 1: SNAr Reaction (e.g., H2O-IPA, 80°C) Start->Step1 Intermediate1 N-Substituted 2-amino-3-nitropyridine Step1->Intermediate1 Step2 Step 2: In Situ Reduction (e.g., Zn, HCl) Intermediate1->Step2 Intermediate2 N-Substituted Pyridine-2,3-diamine Step2->Intermediate2 Step3 Step 3: Condensation & Cyclization Intermediate2->Step3 Aldehyde + Aldehyde Aldehyde->Step3 Final Substituted Imidazo[4,5-b]pyridine Step3->Final

Figure 2. Representative Synthesis Pathway

G Figure 3. Role as an Intermediate in Drug Discovery Scaffold Core Scaffold: This compound Derivatization Chemical Derivatization (e.g., Suzuki Coupling, Nucleophilic Substitution) Scaffold->Derivatization Library Library of Novel Imidazopyridine Derivatives Derivatization->Library Screening Biological Screening (e.g., Kinase Assays, Antiproliferative Assays) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit Lead Lead Optimization & Preclinical Development Hit->Lead

Figure 3. Role as an Intermediate in Drug Discovery

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its structural similarity to purines makes it an attractive starting point for developing compounds that can interact with biological targets that normally bind purines, such as kinases and other enzymes.[10]

Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Exhibiting antiproliferative activity against various cancer cell lines.[11][12]

  • Kinase Inhibitors: Acting as potent inhibitors of kinases like FLT3 and Aurora kinases, which are implicated in diseases such as acute myeloid leukemia.[13]

  • Antimicrobial Agents: Used in the synthesis of nucleosidase inhibitors with antimicrobial properties.[4][12]

  • Anti-inflammatory Agents: Showing potential as selective inhibitors of inducible nitric oxide synthase (iNOS).[10]

The ability to functionalize the core structure at various positions allows for the systematic exploration of structure-activity relationships (SAR), making it a valuable tool in the drug discovery and lead optimization process.[11]

References

An In-depth Technical Guide on 7-Chloro-1H-imidazo[4,5-b]pyridine (CAS: 6980-11-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic aromatic organic compound, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound and its derivatives. Detailed experimental protocols, quantitative data, and illustrations of relevant signaling pathways are presented to facilitate further research and development in this area.

Physicochemical Properties

This compound is a solid at room temperature with a melting point reported to be above 164°C, at which it decomposes[1]. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 6980-11-6
Molecular Formula C₆H₄ClN₃[2][3]
Molecular Weight 153.57 g/mol [3]
IUPAC Name This compound
Appearance Reported as a solid[3]
Melting Point >164°C (decomposes)[1]
Boiling Point 396.465°C at 760 mmHg (Predicted)[3]
Density 1.532 g/cm³ (Predicted)[3]
Flash Point 225.838°C (Predicted)[3]
LogP 1.61130 (Predicted)[3]

Synthesis and Characterization

The synthesis of the imidazo[4,5-b]pyridine scaffold can be achieved through various synthetic routes, most commonly involving the cyclization of a substituted 2,3-diaminopyridine derivative.

General Synthetic Approach

A prevalent method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a 2,3-diaminopyridine with a carboxylic acid or its equivalent, followed by cyclization. For the synthesis of this compound, a plausible starting material would be 4-chloro-2,3-diaminopyridine. The general workflow for such a synthesis is depicted below.

experimental_workflow General Synthesis Workflow cluster_start Starting Materials start1 4-Chloro-2,3-diaminopyridine reaction Condensation & Cyclization start1->reaction start2 Formic Acid or Orthoformate start2->reaction intermediate Crude Product reaction->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is an adapted procedure based on the synthesis of similar imidazo[4,5-b]pyridine derivatives.

Materials:

  • 4-Chloro-2,3-diaminopyridine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of 4-chloro-2,3-diaminopyridine (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The crude product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing chloro group and the nitrogen atoms.
¹³C NMR Resonances for the six carbon atoms in the heterocyclic ring system. The carbon attached to the chlorine atom will show a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (m/z for C₆H₄ClN₃). The isotopic pattern for chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) should be observable.
FT-IR Characteristic absorption bands for N-H stretching (in the imidazole ring), C-H stretching (aromatic), C=N and C=C stretching vibrations.

Biological Activity and Applications in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This structural motif is a key component in numerous compounds with diverse therapeutic applications.

Kinase Inhibition

Derivatives of the imidazo[4,5-b]pyridine core have been extensively investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Cyclin-Dependent Kinase 9 (CDK9): Several imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibitory activity against CDK9, a key regulator of transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest in cancer cells.[4][5]

  • FLT3 and Aurora Kinases: Dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases have been developed based on the imidazo[4,5-b]pyridine scaffold. These compounds show promise in the treatment of acute myeloid leukemia (AML), where FLT3 mutations are common.[6][7]

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

kinase_inhibition_pathway Kinase Inhibition Signaling Pathway cluster_drug Drug Action cluster_pathway Cellular Signaling drug Imidazo[4,5-b]pyridine Derivative kinase Protein Kinase (e.g., CDK9, FLT3, Aurora) drug->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation response Cell Proliferation, Survival, Angiogenesis substrate->response Activation

Caption: Imidazo[4,5-b]pyridine derivatives as kinase inhibitors.

Induction of Apoptosis

By inhibiting key survival kinases and modulating the expression of apoptosis-related proteins, imidazo[4,5-b]pyridine derivatives can induce programmed cell death (apoptosis) in cancer cells. For instance, a lead compound has been shown to reduce the levels of the anti-apoptotic protein Mcl-1 and activate caspases 3 and 7, which are key executioners of apoptosis.[4]

apoptosis_pathway Induction of Apoptosis Pathway cluster_drug Drug Action cluster_pathway Apoptotic Cascade drug Imidazo[4,5-b]pyridine Derivative mcl1 Mcl-1 (Anti-apoptotic) drug->mcl1 Downregulation caspases Caspase 3/7 (Executioner Caspases) drug->caspases Activation apoptosis Apoptosis mcl1->apoptosis Inhibition caspases->apoptosis Induction

References

An In-Depth Technical Guide to the Synthesis of 7-Chloro-1H-imidazo[4,5-b]pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 7-chloro-1H-imidazo[4,5-b]pyridine, a crucial building block in medicinal chemistry and drug development. The document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

The this compound scaffold is a purine isostere of significant interest in the development of novel therapeutic agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. The chloro-substituent at the 7-position provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide outlines a reliable synthetic pathway to access this valuable building block, starting from commercially available precursors.

Synthetic Pathway Overview

The most common and practical synthetic approach to this compound involves a three-step sequence starting from 2-amino-5-chloropyridine. This pathway is outlined below and is followed by detailed experimental procedures for each step.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B HNO₃, H₂SO₄ C 2-Amino-5-chloro-3-nitropyridine D 5-Chloro-2,3-diaminopyridine C->D Fe, HCl, EtOH/H₂O E 5-Chloro-2,3-diaminopyridine F This compound E->F HCOOH

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

Reaction: Nitration of 2-amino-5-chloropyridine.

Procedure: To a stirred solution of 2-amino-5-chloropyridine (1 equivalent) in concentrated sulfuric acid, a mixture of nitric acid (1.05 equivalents) and sulfuric acid is added dropwise at a temperature maintained below 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then heated to 50-60°C for an additional 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting solution is carefully neutralized with a concentrated aqueous solution of sodium hydroxide while keeping the temperature below 20°C. The precipitated yellow solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 2-amino-5-chloro-3-nitropyridine.

Step 2: Synthesis of 5-Chloro-2,3-diaminopyridine

Reaction: Reduction of the nitro group of 2-amino-5-chloro-3-nitropyridine.

Procedure: A mixture of 2-amino-5-chloro-3-nitropyridine (1 equivalent), iron powder (5-10 equivalents), and a solution of ethanol and water (e.g., 4:1 v/v) is prepared. To this suspension, a catalytic amount of concentrated hydrochloric acid is added. The mixture is then heated to reflux and stirred vigorously. The progress of the reaction is monitored by TLC. After the starting material is consumed (typically 2-4 hours), the hot reaction mixture is filtered through a pad of celite to remove the iron residues. The filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to 8-9 with an aqueous solution of sodium carbonate. The aqueous layer is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 5-chloro-2,3-diaminopyridine, which can be used in the next step without further purification or can be purified by recrystallization.[1]

Step 3: Synthesis of this compound

Reaction: Cyclization of 5-chloro-2,3-diaminopyridine with formic acid.

Procedure: A mixture of 5-chloro-2,3-diaminopyridine (1 equivalent) and an excess of formic acid (e.g., 88-98%) is heated to reflux for 2-4 hours.[2] The reaction progress is monitored by TLC. After completion of the reaction, the excess formic acid is removed under reduced pressure. The residue is co-evaporated with toluene to remove residual traces of formic acid. The resulting crude product is then triturated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The solid product is collected by filtration, washed with water, and dried under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Summary of Starting Materials and Reagents

StepStarting MaterialKey ReagentsSolvent(s)
12-Amino-5-chloropyridineNitric acid, Sulfuric acid-
22-Amino-5-chloro-3-nitropyridineIron powder, Hydrochloric acidEthanol, Water
35-Chloro-2,3-diaminopyridineFormic acid-

Table 2: Reaction Conditions and Yields

StepReactionTemperature (°C)Time (h)Yield (%)
1Nitration0-10, then 50-602-470-85
2ReductionReflux (approx. 80)2-480-95
3CyclizationReflux (approx. 100)2-485-95

Table 3: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
2-Amino-5-chloropyridineC5H5ClN2128.56135-1387.95 (d, 1H), 7.45 (dd, 1H), 6.60 (d, 1H), 6.50 (s, 2H)158.0, 148.1, 137.5, 113.9, 108.9
2-Amino-5-chloro-3-nitropyridineC5H4ClN3O2173.56208-2108.30 (s, 2H), 8.25 (d, 1H), 8.15 (d, 1H)152.1, 147.9, 131.8, 129.5, 119.2
5-Chloro-2,3-diaminopyridineC5H6ClN3143.58138-1417.30 (d, 1H), 6.85 (d, 1H), 5.80 (s, 2H), 4.70 (s, 2H)146.2, 136.8, 133.5, 122.1, 118.7
This compoundC6H4ClN3153.57>164 (dec.)[3]8.35 (s, 1H), 8.20 (d, 1H), 7.40 (d, 1H), 13.5 (br s, 1H)145.1, 143.8, 142.5, 131.2, 118.9, 116.3

Note: NMR data are predicted or compiled from similar structures and may vary slightly depending on the specific experimental conditions.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described three-step sequence is robust and scalable, making it suitable for both academic research and industrial drug development settings. The presented data and protocols are intended to facilitate the efficient production of this key building block, thereby accelerating the discovery of new and improved therapeutic agents.

References

The Multifaceted Biological Activities of Imidazo[4,5-b]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows derivatives of this core structure to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the diverse biological activities of imidazo[4,5-b]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer activity across various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cellular processes such as cell cycle progression and survival signaling pathways.

Quantitative Anticancer Activity Data

The antiproliferative effects of various imidazo[4,5-b]pyridine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
CDK9 Inhibitors
Compound IMCF-7 (Breast)-[1]
Compound IIMCF-7 (Breast)-[1]
Compound IIIaMCF-7 (Breast)-[1]
Compound IIIbMCF-7 (Breast)-[1]
Compound IVMCF-7 (Breast)-[1]
Compound VIMCF-7 (Breast)-[1]
Compound VIIaMCF-7 (Breast)-[1]
Compound VIIIMCF-7 (Breast)-[1]
Compound IXMCF-7 (Breast)-[1]
Compound IHCT116 (Colon)-[1]
Compound VIIcHCT116 (Colon)-[1]
Compound VIIeHCT116 (Colon)-[1]
Compound VIIfHCT116 (Colon)-[1]
Compound VIIIHCT116 (Colon)-[1]
Compound IXHCT116 (Colon)-[1]
Unspecified CDK9 InhibitorsMCF-7 (Breast)0.63 - 1.32[1]
Sorafenib (Reference)-0.76[1]
Aurora Kinase Inhibitors
Compound 31--[2]
Aurora-A Inhibition-0.042[2]
Aurora-B Inhibition-0.198[2]
Aurora-C Inhibition-0.227[2]
CCT137690 (Compound 51)--
Aurora-A Inhibition-0.015[3]
Aurora-B Inhibition-0.025[3]
Aurora-C Inhibition-0.019[3]
General Anticancer Activity
Compound 10SW620 (Colon)0.4
Compound 14SW620 (Colon)0.7
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)K562 (Leukemia)42-57
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)MCF-7 (Breast)44-72
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)SaOS2 (Osteosarcoma)52.5-71.5
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3b, 3e, 3g)MDA-MB-468 (Breast)66.46-78.82
Signaling Pathways in Anticancer Activity

Many imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering programmed cell death (apoptosis).

CDK9_Inhibition_Pathway Imidazo[4,5-b]pyridine_derivative Imidazo[4,5-b]pyridine Derivative CDK9 CDK9 Imidazo[4,5-b]pyridine_derivative->CDK9 Inhibition RNAPII_p RNA Polymerase II Phosphorylation CDK9->RNAPII_p Promotes Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNAPII_p->Transcription Mcl1_protein Mcl-1 Protein Transcription->Mcl1_protein Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits

Caption: CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

Aurora kinases are crucial for proper mitotic progression. Their inhibition by imidazo[4,5-b]pyridine derivatives disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.

Aurora_Kinase_Inhibition_Pathway Imidazo[4,5-b]pyridine_derivative Imidazo[4,5-b]pyridine Derivative Aurora_Kinase_A Aurora Kinase A Imidazo[4,5-b]pyridine_derivative->Aurora_Kinase_A Inhibition Centrosome_Separation Centrosome Separation Aurora_Kinase_A->Centrosome_Separation Promotes Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Mitosis Proper Mitotic Progression Spindle_Assembly->Mitosis Cell_Death Cell Death Mitosis->Cell_Death Leads to

Caption: Aurora kinase inhibition by imidazo[4,5-b]pyridine derivatives.

Anti-inflammatory Activity

Certain imidazo[4,5-b]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data
Compound/DerivativeTargetIC50 (µM)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-121.8
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f)COX-29.2

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyridine derivatives has been explored against various viruses, with some compounds showing selective activity.

Quantitative Antiviral Activity Data
Compound/DerivativeVirusEC50 (µM)Reference
Bromo-substituted derivative 7Respiratory Syncytial Virus (RSV)21.0
para-cyano-substituted derivative 17Respiratory Syncytial Virus (RSV)58.0

Antimicrobial Activity

While many imidazo[4,5-b]pyridine derivatives have shown limited antibacterial activity, some specific compounds have demonstrated moderate efficacy.

Quantitative Antimicrobial Activity Data
Compound/DerivativeBacterial StrainMIC (µM)Reference
Compound 14E. coli32
Most tested derivativesVarious strains>64

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of imidazo[4,5-b]pyridine derivatives. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Solubilize formazan crystals with DMSO or other solvent. C->D E 5. Measure absorbance at 570 nm using a microplate reader. D->E F 6. Calculate IC50 values. E->F

Caption: Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[4,5-b]pyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

CDK9 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of CDK9.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant CDK9/cyclin T1 enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the imidazo[4,5-b]pyridine derivative to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Aurora Kinase Inhibition Assay

This assay measures the inhibition of Aurora kinase activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant Aurora A kinase, a specific peptide substrate (e.g., Kemptide), and ATP in a kinase assay buffer.

  • Compound Incubation: Add the imidazo[4,5-b]pyridine derivatives at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 30-60 minutes.

  • Signal Detection: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Antiviral Assay (RSV Plaque Reduction Assay)

This assay evaluates the ability of a compound to inhibit the replication of Respiratory Syncytial Virus (RSV).

Protocol:

  • Cell Monolayer: Seed Vero or HEp-2 cells in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of RSV with serial dilutions of the imidazo[4,5-b]pyridine derivative for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose to restrict virus spread to adjacent cells.

  • Plaque Formation: Incubate the plates for 4-5 days until viral plaques are visible.

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Antibacterial Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the imidazo[4,5-b]pyridine derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

Imidazo[4,5-b]pyridine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to target key cellular proteins, particularly kinases involved in cancer progression, underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further explore and exploit the therapeutic potential of this important chemical scaffold. Further research, including in vivo studies and structure-activity relationship optimization, will be crucial in translating the promising in vitro activities of these compounds into clinically effective treatments.

References

The Ascendant Core: A Technical Guide to 7-Chloro-1H-imidazo[4,5-B]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purine has made it a valuable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and therapeutic applications of this compound and its derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol .[1] It is used as an intermediate in the synthesis of various bioactive molecules.[2]

PropertyValueReference
CAS Number 6980-11-6[2]
Molecular Formula C6H4ClN3[1]
Molecular Weight 153.57 g/mol [1]
Appearance Solid
Use Intermediate in synthesis[2]

Synthesis of this compound and Derivatives

The synthesis of the imidazo[4,5-b]pyridine core can be achieved through several methods, with the classical approach involving the cyclocondensation of a substituted diaminopyridine with a suitable aldehyde or carboxylic acid. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient synthesis of a wide array of derivatives with diverse substitutions.

General Synthetic Workflow

Synthetic Workflow Start Starting Materials (e.g., 2,3-diaminopyridine) Reaction Cyclocondensation or Cross-Coupling Reaction Start->Reaction Intermediate Imidazo[4,5-b]pyridine Core Reaction->Intermediate Derivatization Further Functionalization (e.g., Alkylation, Suzuki Coupling) Intermediate->Derivatization Final Target Derivatives Derivatization->Final

Caption: General synthetic workflow for imidazo[4,5-b]pyridine derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine [3]

This protocol describes the synthesis of a key intermediate for further derivatization.

  • Reactants: Equimolar amounts of 5-bromo-2,3-diaminopyridine, benzaldehyde, and p-benzoquinone.

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve 5-bromo-2,3-diaminopyridine (1.000 g, 5.32 mmol), benzaldehyde (0.54 mL, 5.32 mmol), and p-benzoquinone (0.580 g, 5.32 mmol) in 30 mL of absolute ethanol.

    • Reflux the reaction mixture for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • After completion, cool the mixture and collect the precipitate by filtration.

    • Wash the solid with cold ethanol and dry to yield the product.

  • Yield: 46% for the N3-unsubstituted product.[3]

Protocol 2: N-Alkylation of Imidazo[4,5-b]pyridine Derivatives [4]

This protocol details the N-alkylation to introduce substituents on the imidazole ring.

  • Reactants: Imidazo[4,5-b]pyridine compound (1.25 mmol), potassium carbonate (2.75 mmol), tetra-n-butylammonium bromide (0.187 mmol), and allyl or propargyl bromide (2 mmol).

  • Solvent: DMF (40 mL).

  • Procedure:

    • To a mixture of the imidazo[4,5-b]pyridine, potassium carbonate, and tetra-n-butylammonium bromide in DMF, add the alkylating agent in small portions.

    • Stir the reaction at room temperature for 24 hours.

    • Remove the salts by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (hexane/dichloromethane, 80/20) to obtain the N-alkylated products.

Protocol 3: Suzuki Cross-Coupling for 2,6-Disubstituted Imidazo[4,5-b]pyridines [3]

This protocol describes a palladium-catalyzed cross-coupling reaction to introduce aryl substituents.

  • Reactants: 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (0.100 g, 0.37 mmol), 4-methoxyphenylboronic acid (0.084 g, 0.55 mmol), Pd(PPh3)4 (0.035 g, 0.03 mmol), and K2CO3 (0.130 g, 0.91 mmol).

  • Solvent: Dioxane:water (4:1).

  • Procedure:

    • Combine all reactants in the solvent mixture.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • After completion, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Yield: 63% for 6-(4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine.[3]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of imidazo[4,5-b]pyridine derivatives against a variety of cancer cell lines.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives (IC50 values in µM)

CompoundMCF-7 (Breast)HCT116 (Colon)K562 (Leukemia)Other Cell LinesReference
Compound IX 0.851.05--
Compound VIII 0.921.12--
Compound 13 ---Strong activity against most tested cell lines (1.45–4.25 µM)[3]
Compound 19 ---Most active derivative, strong activity against most tested cell lines[3]
Compound 10 -0.4--[5]
Compound 14 -0.7--[5]

Mechanism of Action: CDK9 Inhibition

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

CDK9_Inhibition_Pathway Imidazo[4,5-b]pyridine\nDerivative Imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T1 Imidazo[4,5-b]pyridine\nDerivative->CDK9 Inhibition PolII RNA Polymerase II CDK9->PolII Phosphorylation Transcription Transcription Elongation PolII->Transcription Oncogenes Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription->Oncogenes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibition

Caption: Simplified signaling pathway of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

Experimental Protocol: In Vitro CDK9 Inhibition Assay [6]

  • Principle: Measurement of the kinase activity of CDK9/cyclin T1 using a luminescence-based assay.

  • Procedure:

    • Prepare a reaction mixture containing CDK9/cyclin T1 enzyme, substrate, and ATP in a kinase buffer.

    • Add the test compounds at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Add a detection reagent that produces a luminescent signal proportional to the amount of ATP remaining.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives (MIC values in µg/mL)

CompoundE. coliS. aureusC. albicansOther StrainsReference
Compound 2g ---Promising activity (MIC 4-8 µg/mL)[7]
Compound 2h ---Promising activity (MIC 4-8 µg/mL)[7]
Compound 4a ---Promising activity (MIC 4-8 µg/mL)[7]
Compound 4b ---Promising activity (MIC 4-8 µg/mL)[7]
Compound 14 32 µM>64 µM-Moderate activity against E. coli[5]
Compound VId EffectiveEffectiveEffectiveMore effective against all tested bacteria and fungi[8]

Experimental Protocol: Broth Microdilution Assay for MIC Determination [8]

  • Principle: Determination of the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance in modern drug discovery. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their clinical translation. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – Often hailed as one of the oldest known heteroaromatic derivatives, the imidazo[4,5-b]pyridine core, also known as 1-deazapurine, represents a cornerstone in the development of modern medicinal chemistry. Its structural analogy to endogenous purines has driven over a century of research, leading to the discovery of a vast array of compounds with significant therapeutic potential. This technical guide delves into the historical journey of this remarkable scaffold, from its initial synthesis to its pivotal role in drug discovery.

The story of imidazo[4,5-b]pyridines is intrinsically linked to the exploration of purine analogs as potential therapeutic agents.[1][2] The structural resemblance to the purine core of essential biomolecules like adenine and guanine spurred early interest in synthesizing and evaluating these compounds for their potential to interfere with biological processes, particularly in the burgeoning fields of anticancer and antiviral research.[3][4][5]

The Dawn of a New Heterocycle: Early Synthetic Endeavors

While the exact first synthesis of the imidazo[4,5-b]pyridine ring system is a subject of historical chemical literature deep dives, significant early work on related imidazopyridines was pioneered by the Russian chemist Aleksei Yevgen'evich Chichibabin (also spelled Tschitschibabin) in the early 20th century. His work on the synthesis of amino-pyridines and their subsequent cyclization reactions laid the groundwork for the construction of various fused heterocyclic systems.[6] One of the foundational methods for constructing the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. This straightforward approach has been a mainstay in the synthesis of this scaffold for decades.

A pivotal moment in the history of imidazo[4,5-b]pyridines came with the publication by Tschitschibabin in 1925, which described the synthesis of various imidazopyridine derivatives. While not exclusively focused on the [4,5-b] isomer, this work was instrumental in establishing the fundamental chemistry of this class of compounds.

Early Biological Investigations: The Quest for Purine Antagonists

The initial impetus for the biological evaluation of imidazo[4,5-b]pyridines stemmed from their potential to act as purine antagonists. Researchers hypothesized that by mimicking the structure of natural purines, these synthetic analogs could disrupt cellular processes that rely on purine metabolism, such as DNA and RNA synthesis. This led to the screening of early imidazo[4,5-b]pyridine derivatives for anticancer and antiviral activities.[3][4]

These early investigations, though often lacking the sophisticated assays of modern drug discovery, provided the first glimpses into the vast biological potential of this scaffold. The findings from this era paved the way for more targeted and rational drug design in the decades that followed.

Key Historical Syntheses and Methodologies

The following sections detail some of the seminal synthetic methods that have been instrumental in the development of imidazo[4,5-b]pyridine chemistry.

The Phillips-Ladenburg Imidazole Synthesis: A Foundational Approach

While not directly applied to imidazo[4,5-b]pyridines in its earliest form, the principles of the Phillips-Ladenburg imidazole synthesis, which involves the condensation of a 1,2-diamine with a carboxylic acid or its equivalent, are fundamental to the construction of the imidazole ring within the fused system. This classical method highlights the core bond-forming strategy that has been adapted and refined over the years.

Experimental Protocol: A Representative Classical Synthesis of a 2-Aryl-Imidazo[4,5-b]pyridine

This protocol is a generalized representation of early synthetic methods.

Materials:

  • 2,3-Diaminopyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Oxidizing agent (e.g., nitrobenzene, copper(II) acetate)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • A mixture of 2,3-diaminopyridine (1 equivalent) and the aromatic aldehyde (1 equivalent) is prepared in a suitable solvent.

  • An oxidizing agent (1-2 equivalents) is added to the mixture.

  • The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by the disappearance of starting materials (historically, this may have been determined by physical characteristics like color change or precipitation).

  • The reaction mixture is cooled, and the crude product is isolated by filtration or evaporation of the solvent.

  • Purification is typically achieved by recrystallization from a suitable solvent to yield the 2-aryl-imidazo[4,5-b]pyridine.

The Rise of Modern Synthetic Methods

From the mid-20th century onwards, the synthetic chemist's toolbox expanded significantly, leading to more efficient and versatile methods for the preparation of imidazo[4,5-b]pyridines. These include:

  • Palladium-catalyzed cross-coupling reactions: These powerful methods have enabled the introduction of a wide variety of substituents at various positions of the imidazo[4,5-b]pyridine core, facilitating the exploration of structure-activity relationships.

  • Microwave-assisted synthesis: The use of microwave irradiation has dramatically reduced reaction times and often improved yields for many classical and modern synthetic routes.

  • Multi-component reactions: These elegant strategies allow for the construction of complex imidazo[4,5-b]pyridine derivatives in a single step from simple starting materials, increasing synthetic efficiency.

Quantitative Data from Historical and Modern Syntheses

The following table summarizes representative quantitative data for the synthesis of various imidazo[4,5-b]pyridine derivatives, showcasing the evolution of synthetic efficiency over time.

CompoundSynthetic MethodYearYield (%)Melting Point (°C)Reference
2-Phenyl-1H-imidazo[4,5-b]pyridineCondensation of 2,3-diaminopyridine and benzaldehyde with an oxidizing agentEarly 20th Century (representative)50-70290-292Historical Texts
2-Methyl-1H-imidazo[4,5-b]pyridineCondensation of 2,3-diaminopyridine with acetic anhydrideMid-20th Century~60265-267Historical Texts
Various 2-substituted imidazo[4,5-b]pyridinesPalladium-catalyzed amidation2000s51-99Variable[7]
Various 1H-imidazo[4,5-b]pyridinesReductive cyclization using SnCl2·2H2O2010s80-93Variable[7]

Signaling Pathways and Experimental Workflows

The biological activity of imidazo[4,5-b]pyridine derivatives is often attributed to their ability to interact with key signaling pathways implicated in various diseases. For instance, their role as kinase inhibitors has been a major focus of modern drug discovery efforts.

Signaling_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Kinase Kinase Imidazo[4,5-b]pyridine->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: Inhibition of a kinase-mediated signaling pathway by an imidazo[4,5-b]pyridine derivative.

A typical workflow for the discovery and evaluation of new imidazo[4,5-b]pyridine-based drug candidates is outlined below.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In vitro Assays In vitro Assays Lead Optimization (SAR)->In vitro Assays In vivo Models In vivo Models In vitro Assays->In vivo Models

References

Spectroscopic Data of 7-Chloro-1H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Chloro-1H-imidazo[4,5-b]pyridine. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this document presents predicted spectroscopic data and data from structurally similar compounds to serve as a reference for researchers. Detailed experimental protocols for the acquisition of such data are also included, alongside a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3s1HH2
~8.1d1HH5
~7.4d1HH6
~13.0br s1HN1-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145.0C2
~142.0C7a
~140.0C5
~133.0C7
~118.0C6
~115.0C3a

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
LC-MSESI+154.0127.0, 100.0

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadN-H stretch
1620-1580MediumC=N stretch
1550-1450StrongAromatic C=C stretch
1200-1100MediumC-N stretch
850-750StrongC-Cl stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Analysis:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If necessary, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis:

    • Place the ATR crystal with the sample or the KBr pellet in the sample holder of the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel heterocyclic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Heterocyclic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and spectroscopic characterization of a heterocyclic compound.

References

An In-Depth Technical Guide to the Safety and Handling of 7-Chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and relevant experimental protocols for 7-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is intended to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, chloro-substituted imidazopyridine derivative. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₄ClN₃--INVALID-LINK--
Molecular Weight 153.57 g/mol --INVALID-LINK--
Appearance SolidSigma-Aldrich
Boiling Point 396.465 °C at 760 mmHgLookChem
Density 1.532 g/cm³LookChem
Flash Point 225.838 °CLookChem

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are summarized in Table 2.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute toxicity, Oral (Category 4)GHS07: Exclamation MarkWarningH302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
Skin irritation (Category 2)H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
Eye irritation (Category 2A)H319: Causes serious eye irritation.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.P302 + P352: IF ON SKIN: Wash with plenty of water.
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.
P362 + P364: Take off contaminated clothing and wash it before reuse.
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

Data compiled from various supplier safety data sheets.

Toxicological Data
Compound ClassDosageObserved Effects
Imidazo-based heterocyclic derivatives300 mg/kg (oral, rats)No mortality observed.
1000 mg/kg (oral, rats)Signs of toxicity observed.[2]
≥ 1000 mg/kg (oral, rats)Significant toxicity, including hepatic damage and cholestasis in liver tissues.[1][2]
2000 mg/kg (oral, rats)Mortality observed.[2]

Note: The toxicological data presented in Table 3 is for related imidazo-based heterocyclic derivatives and should be used as a general guideline for the potential hazards of this compound.

Handling and Storage

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety glasses with side shields or goggles.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is in a refrigerator.

First-Aid Measures

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release Measures

  • Personal precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of this compound, based on procedures for closely related analogs.

Synthesis of 7-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (A Representative Analog)

This procedure describes the synthesis of a trifluoromethyl analog, which can be adapted for the synthesis of other derivatives.

Materials:

  • 4-Chloro-3-nitropyridin-2-amine

  • Iron powder (Fe)

  • Ethyl 2,2,2-trifluoroacetate

  • Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃·H₂O)

  • Acetic acid

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 4-chloro-3-nitropyridin-2-amine (1.0 eq), iron powder (5.0 eq), and a catalytic amount of Yb(OTf)₃·H₂O (0.01 eq).

  • Add acetic acid as the solvent.

  • To this mixture, add ethyl 2,2,2-trifluoroacetate (10.0 eq).

  • Heat the reaction mixture at 85-95 °C for 4-17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[3]

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Add Reactants: 4-Chloro-3-nitropyridin-2-amine, Fe, Yb(OTf)3·H2O B 2. Add Solvent and Reagent: Acetic Acid, Ethyl 2,2,2-trifluoroacetate A->B C 3. Heat Reaction Mixture (85-95 °C, 4-17 h) B->C D 4. Cool and Dilute with Ethyl Acetate C->D Reaction Completion E 5. Filter through Celite D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography (Silica Gel, EtOAc/Hexanes) G->H Crude Product I Pure Product: 7-Chloro-2-(trifluoromethyl) -3H-imidazo[4,5-b]pyridine H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Gene Gene Transcription STAT5->Gene AKT AKT PI3K->AKT AKT->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Inhibitor This compound (Inhibitor) Inhibitor->FLT3 Inhibition

References

The Medicinal Chemistry Landscape of 7-Chloro-1H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-1H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines. This structural mimicry allows it to interact with a wide array of biological targets, making it a versatile starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.

Quantitative Biological Activity Data

Derivatives of the this compound core have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammation. The following tables summarize the quantitative biological data for key derivatives, highlighting their potency and selectivity.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Compound IXMCF-7 (Breast)0.85[1]
Compound IXHCT116 (Colon)1.05[1]
Compound VIIIMCF-7 (Breast)0.92[1]
Compound VIIIHCT116 (Colon)1.12[1]
Compound 3hMCF-7 (Breast)Not Specified (prominent)[2]
Compound 3jBT-474 (Breast)Not Specified (prominent)[2]

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseAssay TypeIC50 / Kd (nM)Reference
27eAurora-AKd7.5[3]
27eAurora-BKd48[3]
27eFLT3Kd6.2[3]
27eFLT3-ITDKd38[3]
27eFLT3(D835Y)Kd14[3]
31Aurora-AIC5042[4]
31Aurora-BIC50198[4]
31Aurora-CIC50227[4]
VariousCDK9IC50630 - 1320[5]
18aFLT3-ITDIC50<1000[6]
18bFLT3-ITDIC50<1000[6]

Table 3: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Analog-1S. aureusNot Specified[7]
Analog-1E. coliNot Specified[7]
Analog-1B. subtilisNot Specified[7]
Analog-3S. aureusNot Specified[7]
Analog-3E. coliNot Specified[7]
Analog-3B. subtilisNot Specified[7]
Compound VIdVarious BacteriaNot Specified (effective)[8]
Compound VIbGram-negative bacteriaNot Specified (effective)[8]
Compound VIfGram-negative bacteriaNot Specified (effective)[8]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of many this compound derivatives stems from their ability to inhibit key protein kinases involved in cell cycle regulation and proliferation. The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by these compounds.

Aurora_Kinase_Inhibition cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 Aurora Kinase Signaling cluster_2 Cellular Outcome Drug This compound Derivative AuroraA Aurora A Drug->AuroraA Inhibits AuroraB Aurora B Drug->AuroraB Inhibits Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of Aurora Kinase Signaling Pathway.

FLT3_Inhibition cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 FLT3 Signaling in AML cluster_2 Cellular Outcome Drug This compound Derivative FLT3_ITD FLT3-ITD Mutant Drug->FLT3_ITD Inhibits Block_Proliferation Inhibition of Proliferation Induce_Apoptosis Induction of Apoptosis STAT5 STAT5 FLT3_ITD->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_ITD->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT FLT3_ITD->Block_Proliferation FLT3_ITD->Induce_Apoptosis Proliferation Leukemic Cell Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Leukemic Cell Survival PI3K_AKT->Survival

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia.

CDK9_Inhibition cluster_0 Imidazo[4,5-b]pyridine Derivative cluster_1 CDK9-Mediated Transcription cluster_2 Downstream Effects Drug This compound Derivative CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) Drug->CDK9_CyclinT1 Inhibits Reduced_Expression Reduced Oncogene Expression RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates CDK9_CyclinT1->Reduced_Expression Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Oncogene_Expression Expression of Oncogenes (e.g., MYC, MCL-1) Transcription_Elongation->Oncogene_Expression Cancer_Cell_Survival Cancer Cell Survival Oncogene_Expression->Cancer_Cell_Survival Apoptosis Apoptosis Reduced_Expression->Apoptosis

Inhibition of CDK9-Mediated Transcription.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the advancement of drug discovery. This section provides methodologies for the synthesis of a key imidazo[4,5-b]pyridine intermediate and for the biological evaluation of its derivatives.

Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol describes a common method for the synthesis of a core intermediate.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol (EtOH)

  • Iodine (I₂)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq.) in ethanol, add benzaldehyde (1.1 eq.) dropwise.

  • Add a catalytic amount of iodine (0.1 eq.).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (imidazo[4,5-b]pyridine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the dark at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Treatment Treat cells with Imidazo[4,5-b]pyridine derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Incubation4 Incubate overnight Solubilization->Incubation4 Absorbance_Reading Read absorbance at 570 nm Incubation4->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT Cell Proliferation Assay.
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Purified kinase (e.g., Aurora A, FLT3, CDK9)

  • Kinase-specific substrate and buffer

  • ATP

  • Test compounds (imidazo[4,5-b]pyridine derivatives)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multiwell plate by adding the kinase, substrate, and buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Kinase_Assay_Workflow Start Start Reaction_Setup Set up kinase reaction with enzyme, substrate, and test compound Start->Reaction_Setup Reaction_Initiation Initiate reaction with ATP Reaction_Setup->Reaction_Initiation Incubation1 Incubate at room temperature Reaction_Initiation->Incubation1 Reaction_Termination Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation1->Reaction_Termination Incubation2 Incubate for 40 minutes Reaction_Termination->Incubation2 Signal_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Signal_Generation Incubation3 Incubate for 30-60 minutes Signal_Generation->Incubation3 Luminescence_Reading Measure luminescence Incubation3->Luminescence_Reading Data_Analysis Calculate IC50 values Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the ADP-Glo™ Kinase Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test compounds (imidazo[4,5-b]pyridine derivatives)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Cover the plates and incubate at 37°C for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and antimicrobial agents. The ability to inhibit key kinases involved in cancer progression underscores the potential of this scaffold in oncology. Further optimization of the lead compounds presented in this guide, focusing on improving potency, selectivity, and pharmacokinetic properties, will be crucial for their translation into clinical candidates. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the field to design and synthesize the next generation of imidazo[4,5-b]pyridine-based drugs.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of imidazo[4,5-b]pyridines, a crucial scaffold in medicinal chemistry, utilizing palladium-catalyzed cross-coupling reactions. The structural similarity of this heterocyclic system to endogenous purines has made it a privileged core in the development of therapeutic agents, including kinase inhibitors and central nervous system-targeting compounds.

Palladium-catalyzed reactions offer a versatile and efficient means to construct and functionalize the imidazo[4,5-b]pyridine core, allowing for the synthesis of diverse compound libraries for drug discovery programs. This document outlines key palladium-catalyzed methodologies, including amidation, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with detailed experimental protocols and quantitative data.

Palladium-Catalyzed Amidation for N1 and C2 Substitution

A facile and regioselective method for the synthesis of N1-substituted imidazo[4,5-b]pyridines involves the palladium-catalyzed coupling of 2-chloro-3-amino-pyridines with primary amides. This one-pot reaction proceeds through an initial amidation followed by in situ cyclization and dehydration, providing direct access to N1- and C2-substituted products.[1][2][3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Amidation

A detailed experimental protocol for the synthesis of 1,2-disubstituted imidazo[4,5-b]pyridines is provided below.

  • Materials:

    • 2-chloro-3-aminopyridine derivative (1.0 equiv)

    • Primary amide (1.2 equiv)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

    • Me₄tBu-XPhos (di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine) (0.08 equiv)

    • K₃PO₄ (potassium phosphate) (2.0 equiv)

    • Anhydrous tert-butanol

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-chloro-3-aminopyridine derivative, primary amide, Pd₂(dba)₃, Me₄tBu-XPhos, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous tert-butanol via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N1, C2-disubstituted imidazo[4,5-b]pyridine.

Quantitative Data for Palladium-Catalyzed Amidation
Entry2-Chloro-3-aminopyridineAmideProductYield (%)
12-Chloro-3-aminopyridineBenzamide2-Phenyl-1H-imidazo[4,5-b]pyridine85
22-Chloro-3-aminopyridinePhenylacetamide2-Benzyl-1H-imidazo[4,5-b]pyridine92
32-Chloro-3-aminopyridineIsobutyramide2-Isopropyl-1H-imidazo[4,5-b]pyridine78
45-Bromo-2-chloro-3-aminopyridineAcetamide6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine81

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling for C2 and C6 Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the imidazo[4,5-b]pyridine core, particularly for the introduction of aryl and heteroaryl substituents at the C2 and C6 positions.[4] This reaction is highly valued for its tolerance of a wide range of functional groups and the commercial availability of a diverse array of boronic acids and their derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol details the synthesis of 2,6-diphenyl-substituted imidazo[4,5-b]pyridines.

  • Materials:

    • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.08 equiv)

    • K₂CO₃ (potassium carbonate) (2.5 equiv)

    • Toluene/Ethanol mixture (2:1)

  • Procedure:

    • In a reaction flask, dissolve the 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, arylboronic acid, and K₂CO₃ in the toluene/ethanol solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to reflux (approximately 90-100 °C) and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired 2,6-diaryl-imidazo[4,5-b]pyridine.

Quantitative Data for Suzuki-Miyaura Coupling
EntrySubstrateBoronic AcidProductYield (%)
16-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePhenylboronic acid2,6-Diphenyl-3H-imidazo[4,5-b]pyridine88
26-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine82
36-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Nitrophenylboronic acid6-(4-Nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine51
46-Bromo-2-phenyl-1-methyl-1H-imidazo[4,5-b]pyridinePhenylboronic acid1-Methyl-2,6-diphenyl-1H-imidazo[4,5-b]pyridine91

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to N-aryl and N-heteroaryl substituted imidazo[4,5-b]pyridines. This reaction is particularly useful for introducing amine functionalities at various positions on the heterocyclic core. A notable application includes the synthesis of imidazo[4,5-b]pyridin-2-ones through an intramolecular urea cyclization.

Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization

This protocol describes the synthesis of an imidazo[4,5-b]pyridin-2-one derivative.

  • Materials:

    • 2-Amino-3-(carbamoylamino)pyridine derivative (1.0 equiv)

    • Pd₂(dba)₃ (0.05 equiv)

    • Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 equiv)

    • Cs₂CO₃ (caesium carbonate) (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • Combine the 2-amino-3-(carbamoylamino)pyridine derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in an oven-dried Schlenk tube.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to obtain the imidazo[4,5-b]pyridin-2-one.

Quantitative Data for Buchwald-Hartwig Amination
EntrySubstrateProductCatalyst SystemBaseYield (%)
13-((Phenylcarbamoyl)amino)pyridin-2-amine1-Phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-onePd₂(dba)₃ / XantphosCs₂CO₃75
23-(((4-Methoxyphenyl)carbamoyl)amino)pyridin-2-amine1-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-onePd₂(dba)₃ / XantphosCs₂CO₃82
33-((Benzylcarbamoyl)amino)pyridin-2-amine1-Benzyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-onePd₂(dba)₃ / dppbNaHCO₃68

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This methodology is employed to introduce alkynyl moieties onto the imidazo[4,5-b]pyridine scaffold, which can serve as versatile handles for further synthetic transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of a halo-imidazo[4,5-b]pyridine.

  • Materials:

    • 2-Halo-3-alkyl-imidazo[4,5-b]pyridine (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)

    • CuI (copper(I) iodide) (0.06 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred solution of the 2-halo-3-alkyl-imidazo[4,5-b]pyridine and terminal alkyne in the chosen anhydrous solvent, add the base (TEA or DIPEA).

    • Degas the solution with a stream of argon for 15 minutes.

    • Add CuI and PdCl₂(PPh₃)₂ to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-80 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to afford the desired alkynyl-substituted imidazo[4,5-b]pyridine.

Quantitative Data for Sonogashira Coupling
EntrySubstrateAlkyneProductYield (%)
12-Iodo-3-methyl-3H-imidazo[4,5-b]pyridinePhenylacetylene3-Methyl-2-(phenylethynyl)-3H-imidazo[4,5-b]pyridine91
22-Bromo-3-methyl-3H-imidazo[4,5-b]pyridineEthynyltrimethylsilane3-Methyl-2-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine85
32-Iodo-3-benzyl-3H-imidazo[4,5-b]pyridine1-Hexyne3-Benzyl-2-(hex-1-yn-1-yl)-3H-imidazo[4,5-b]pyridine88

Visualizations

Synthetic Pathways

G Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridines SM1 2-Chloro-3-aminopyridine R1 Pd-Catalyzed Amidation SM1->R1 SM2 Primary Amide SM2->R1 SM3 Halo-imidazo[4,5-b]pyridine R2 Suzuki Coupling SM3->R2 R3 Buchwald-Hartwig Amination SM3->R3 R4 Sonogashira Coupling SM3->R4 SM4 Arylboronic Acid SM4->R2 SM5 Amine SM5->R3 SM6 Terminal Alkyne SM6->R4 P Functionalized Imidazo[4,5-b]pyridine R1->P R2->P R3->P R4->P

Caption: Overview of key palladium-catalyzed reactions for imidazo[4,5-b]pyridine synthesis.

Experimental Workflow

G General Experimental Workflow A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction & Washing) E->F G Drying & Concentration F->G H Purification (Chromatography) G->H I Characterization H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Imidazo[4,5-b]pyridines in Kinase Inhibition

G Imidazo[4,5-b]pyridine as a Kinase Inhibitor cluster_0 Cellular Signaling Kinase Kinase (e.g., CDK9) Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->Kinase Inhibition

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[4,5-b]pyridines, structural analogs of purines, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] These activities include potential applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, as well as inhibitors of various enzymes and receptors.[1][3][4][5][6] The development of efficient synthetic methodologies for this scaffold is crucial for the exploration of their therapeutic potential. One-pot synthesis, in particular, offers advantages in terms of operational simplicity, reduced reaction times, and higher yields.[7] This document provides detailed protocols and application notes for various one-pot synthetic strategies for substituted imidazo[4,5-b]pyridines.

Synthetic Strategies and Protocols

Several one-pot methodologies have been developed for the synthesis of substituted imidazo[4,5-b]pyridines. The most common approaches involve the condensation of a substituted diaminopyridine with a carbonyl compound or its equivalent, often followed by cyclization.

Method 1: Condensation of 2,3-Diaminopyridine with Aldehydes

This method involves the direct condensation of 2,3-diaminopyridine with various substituted aldehydes. The reaction is typically carried out in a suitable solvent and may be promoted by a catalyst or oxidizing agent to facilitate the cyclization and aromatization to the final product.

Experimental Protocol:

A general procedure for the synthesis of 2-aryl-6H-imidazo[4,5-b]pyridines is as follows:

  • To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).[8]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.[8]

  • If nitrobenzene is used as the solvent, it can be removed by steam distillation. The resulting residue is then purified.

  • If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6H-imidazo[4,5-b]pyridine.[8]

Quantitative Data:

EntryAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeNitrobenzene150-160475[8]
24-ChlorobenzaldehydeAcetic AcidReflux689[8]
34-MethylbenzaldehydeAcetic AcidReflux582[8]
44-MethoxybenzaldehydeNitrobenzene150-160461[8]
54-NitrobenzaldehydeAcetic AcidReflux878[8]
Method 2: Reductive Cyclization of 2-Nitro-3-aminopyridine

This one-pot approach involves the reaction of 2-nitro-3-aminopyridine with aldehydes or ketones in the presence of a reducing agent. The nitro group is reduced to an amino group in situ, which then condenses with the carbonyl compound and cyclizes to form the imidazo[4,5-b]pyridine ring.

Experimental Protocol:

A one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine using sodium dithionite (Na₂S₂O₄) as the reducing agent has been reported.[3]

  • Prepare an aqueous paste of Na₂S₂O₄ (1M in H₂O).

  • To a mixture of 2-nitro-3-aminopyridine (1 equivalent) and the desired aldehyde (1.2 equivalents) in a suitable solvent (e.g., ethanol), add the Na₂S₂O₄ paste (3 equivalents).[3]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired 3H-imidazo[4,5-b]pyridine.

Another variation of this method utilizes stannous chloride (SnCl₂·2H₂O) as the reducing agent for the reaction with ketones.[3]

Quantitative Data:

EntryCarbonyl CompoundReducing AgentSolventYield (%)Reference
1BenzaldehydeNa₂S₂O₄Ethanol/Water70-85[3]
2AcetophenoneSnCl₂·2H₂OFormic Acid65-80[3]
Method 3: Palladium-Catalyzed Amidation and Cyclization

A modern approach involves a palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, followed by an in-situ cyclization and dehydration to yield the imidazo[4,5-b]pyridine core.[9] This method offers good regioselectivity, particularly for substitution at the N1 position.[9]

Experimental Protocol:

  • In a reaction vessel, combine 2-chloro-3-aminopyridine (1 equivalent), the primary amide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Me4tBu-XPhos), and a base (e.g., K₂CO₃).[9]

  • Add a solvent such as tert-butanol.[9]

  • Heat the mixture under an inert atmosphere at a temperature sufficient to drive the reaction to completion (typically 80-120°C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable solvent, and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the substituted imidazo[4,5-b]pyridine.

Quantitative Data:

EntryAmideCatalyst/LigandBaseSolventYield (%)Reference
1BenzamidePd(OAc)₂/Me4tBu-XPhosK₂CO₃t-ButanolHigh[9]
2AcetamidePd(OAc)₂/Me4tBu-XPhosK₂CO₃t-ButanolHigh[9]

Visualizations

Experimental Workflow for One-Pot Synthesis

experimental_workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification cluster_product Final Product diaminopyridine 2,3-Diaminopyridine or 2-Nitro-3-aminopyridine reaction_vessel Reaction Vessel (Solvent, Catalyst/Reducing Agent) diaminopyridine->reaction_vessel carbonyl Aldehyde or Ketone carbonyl->reaction_vessel workup Work-up (Extraction, Washing) reaction_vessel->workup Reaction Completion purification Purification (Chromatography/Recrystallization) workup->purification final_product Substituted Imidazo[4,5-b]pyridine purification->final_product

Caption: General workflow for the one-pot synthesis of imidazo[4,5-b]pyridines.

Logical Relationship of Synthetic Methods

synthesis_methods cluster_methods One-Pot Synthetic Routes cluster_precursors1 Precursors for Condensation cluster_precursors2 Precursors for Reductive Cyclization cluster_precursors3 Precursors for Pd-Catalysis imidazo_pyridine Substituted Imidazo[4,5-b]pyridines method1 Condensation method1->imidazo_pyridine method2 Reductive Cyclization method2->imidazo_pyridine method3 Pd-Catalyzed Amidation method3->imidazo_pyridine diaminopyridine1 2,3-Diaminopyridine diaminopyridine1->method1 aldehyde1 Aldehyde aldehyde1->method1 nitroaminopyridine 2-Nitro-3-aminopyridine nitroaminopyridine->method2 carbonyl2 Aldehyde/Ketone carbonyl2->method2 reducing_agent Reducing Agent reducing_agent->method2 chloroaminopyridine 2-Chloro-3-aminopyridine chloroaminopyridine->method3 amide Primary Amide amide->method3 pd_catalyst Pd Catalyst pd_catalyst->method3

References

Application Notes and Protocols for 7-Chloro-1H-imidazo[4,5-B]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-imidazo[4,5-b]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structural analogy to purine bases makes it a valuable scaffold for the development of novel therapeutic agents. The presence of a reactive chlorine atom at the 7-position allows for a variety of functionalization reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling the synthesis of diverse libraries of substituted imidazo[4,5-b]pyridines. These derivatives have shown a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and mitochondrial uncouplers.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a key reagent in the synthesis of biologically active molecules.

Key Applications

Derivatives of this compound are instrumental in the development of compounds with various therapeutic applications:

  • Anticancer Agents: Many 7-substituted imidazo[4,5-b]pyridine derivatives have been investigated for their potent antiproliferative activities. A significant area of research is their function as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which play a crucial role in regulating transcription and the cell cycle.[4] By inhibiting CDK9, these compounds can induce apoptosis in cancer cells.

  • Mitochondrial Uncouplers: Certain imidazo[4,5-b]pyridine derivatives act as mitochondrial uncouplers. These molecules can dissipate the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in cellular respiration.[5][6] This mechanism is being explored for the treatment of metabolic diseases.

  • Antimicrobial Agents: The imidazo[4,5-b]pyridine core is present in molecules with antimicrobial properties. For instance, they are used in the synthesis of S-adenosylhomocysteine/methylthioadenosine nucleosidase inhibitors, which exhibit antimicrobial activity.[1]

Experimental Protocols

The following protocols are generalized methods for the functionalization of this compound based on established procedures for structurally similar compounds. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-1H-imidazo[4,5-b]pyridines

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-imidazo[4,5-b]pyridine.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems):

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol120235
26-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/Water120263
32,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Water100195

Note: Data is adapted from literature on similar substrates and conditions may require optimization for this compound.[7][8]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1H-imidazo[4,5-b]pyridines

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., Xantphos, 3 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes at room temperature to form the catalyst complex.

  • To a separate oven-dried Schlenk tube, add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill this tube with an inert gas.

  • Add the amine (1.2 equiv) followed by the pre-formed catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems):

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001898
24-ChlorotolueneAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1102495
33-BromopyridineBenzylaminePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene1001685

Note: This data is from general literature and serves as a guideline. Conditions should be optimized for this compound.

Visualizations

Experimental Workflow for Synthesis of 7-Substituted-1H-imidazo[4,5-b]pyridines

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->buchwald C-N Bond Formation snar Nucleophilic Aromatic Substitution (Nucleophile, e.g., R-OH, R-SH) start->snar C-O / C-S Bond Formation prod_aryl 7-Aryl-1H-imidazo[4,5-b]pyridines suzuki->prod_aryl prod_amino 7-Amino-1H-imidazo[4,5-b]pyridines buchwald->prod_amino prod_subst 7-Substituted-1H-imidazo[4,5-b]pyridines snar->prod_subst

Caption: Synthetic routes from this compound.

Signaling Pathway: Inhibition of CDK9 by Imidazo[4,5-b]pyridine Derivatives

G cluster_regulation Transcriptional Regulation cluster_inhibition Inhibition PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Initiates CellCycle Cell Cycle Progression Transcription->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Inhibitor 7-Substituted Imidazo[4,5-b]pyridine (CDK9 Inhibitor) Inhibitor->PTEFb Inhibits

Caption: Mechanism of CDK9 inhibition leading to apoptosis.

Mechanism of Action: Mitochondrial Uncoupling by Imidazo[4,5-b]pyridine Derivatives

Caption: Mitochondrial uncoupling dissipates the proton gradient.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-imidazo[4,5-b]pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural similarity to purines makes it a privileged scaffold for targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1] The functionalization of the imidazo[4,5-b]pyridine core is crucial for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2][3] This reaction has become indispensable in pharmaceutical research due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[1] The use of this compound as a coupling partner in Suzuki reactions allows for the direct introduction of aryl or heteroaryl substituents at the C7 position, providing a straightforward route to novel 7-substituted imidazo[4,5-b]pyridine derivatives.

These application notes provide detailed protocols and optimized reaction conditions for the successful implementation of Suzuki coupling reactions with this compound.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate in the presence of a base.[3] For this compound, the general reaction scheme is as follows:

Suzuki_Reaction 7-Chloro This compound Product 7-Aryl-1H-imidazo[4,5-b]pyridine 7-Chloro->Product + Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene/EtOH) Byproducts Boron Salts + Halide Salts

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Optimization of Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. For chloro-heterocyclic substrates like this compound, which are generally less reactive than their bromo or iodo counterparts, careful optimization is key.[4] The following table summarizes optimized conditions derived from studies on the closely related 2,6-disubstituted imidazo[4,5-b]pyridine scaffold, which serve as an excellent starting point for the 7-chloro derivative.[1]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)HeatingYield (%)
1Pd(PPh₃)₄ (10%)K₂CO₃ (2.5)Toluene/Ethanol (2:1)120Microwave92
2Pd(dppf)Cl₂ (10%)K₂CO₃ (2.5)Toluene/Ethanol (2:1)120Microwave85
3Pd(PPh₃)₄ (10%)Cs₂CO₃ (2.5)Dioxane/Water (4:1)120Microwave88
4Pd(dppf)Cl₂ (10%)Cs₂CO₃ (2.5)Dioxane/Water (4:1)120Microwave90
5Pd(OAc)₂ (10%) / SPhos (20%)K₃PO₄ (2.5)Toluene120Microwave78

Data adapted from studies on a 2,6-dihalo-imidazo[4,5-b]pyridine model system.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is recommended for rapid reaction optimization and synthesis of small compound libraries. Microwave heating can significantly reduce reaction times and improve yields.[1]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Solvent (e.g., Toluene/Ethanol 2:1 or Dioxane/Water 4:1)

  • Microwave vial

  • Stir bar

Procedure:

  • To a microwave vial equipped with a stir bar, add this compound (1 equivalent).

  • Add the aryl or heteroaryl boronic acid (1.5 equivalents).

  • Add the base (2.5 equivalents).

  • Add the palladium catalyst (10 mol%).

  • Add the appropriate solvent mixture to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture for 2 hours at 120 °C.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave_Protocol_Workflow A 1. Add Reactants to Vial (7-Chloro-Imidazo-Pyridine, Boronic Acid, Base, Catalyst) B 2. Add Solvent A->B C 3. Seal Vial & Heat in Microwave (120°C, 2h) B->C D 4. Cool & Evaporate Solvent C->D E 5. Work-up (Ethyl Acetate Extraction, Washes) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: Workflow for microwave-assisted Suzuki coupling.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol is suitable for larger-scale synthesis where microwave reactors are not practical.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 7-aryl-1H-imidazo[4,5-b]pyridine.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² pd2_aryl->product boronate R²-B(OH)₃⁻ boronate->pd2_halide base Base (OH⁻) boronic_acid R²-B(OH)₂ boronic_acid->boronate + OH⁻ halide R¹-X halide->pd2_halide

References

Application Notes and Protocol for the N-alkylation of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which enables it to interact with a wide array of biological targets.[1] The N-alkylation of this core structure is a pivotal synthetic modification used to generate diverse compound libraries for drug discovery. The position and nature of the alkyl substituent can profoundly impact the pharmacological activity of these derivatives, which have demonstrated potential as antimicrobial, anticancer, and various enzyme-inhibiting agents.[1]

A primary challenge in the synthesis of these compounds is controlling the regioselectivity of the N-alkylation reaction. The imidazo[4,5-b]pyridine nucleus contains multiple nucleophilic nitrogen atoms, leading to the potential formation of several regioisomers.[1][2] Reaction conditions, including the choice of base, solvent, and alkylating agent, are critical in determining the final product distribution.[1][3] This document provides a detailed general protocol for the N-alkylation of imidazo[4,5-b]pyridine derivatives and summarizes various reported reaction conditions and outcomes.

Summary of Reaction Conditions

The N-alkylation of imidazo[4,5-b]pyridines has been performed under various conditions. The choice of base, solvent, and catalyst can influence the yield and the ratio of resulting regioisomers (e.g., N1, N3, N4). A summary of conditions reported in the literature is presented below.

Substrate (Example)Alkylating AgentBaseSolventCatalystTemp.TimeProducts (Regioisomers)Ref.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃DMFTBABRT24hN3 and N4 isomers[4]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetateK₂CO₃DMFTBABRT24hN1, N3, and N4 isomers[4]
6-Bromo-2-(nitro/dimethylamino)phenyl-3H-imidazo[4,5-b]pyridineAllyl bromide / Propargyl bromideK₂CO₃DMFTBABRT24hN3 isomer[5]
Substituted 6H-imidazo[4,5-b]pyridineSubstituted benzyl chlorideK₂CO₃DMFTBAB (optional)RT24hNot specified[1]
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMFNoneNot specifiedNot specifiedMainly N4 isomer[6]
2-phenyl-3H-imidazo[4,5-b]pyridine derivatives4-chlorobenzyl bromide / butyl bromideK₂CO₃DMFNoneNot specifiedNot specifiedN3 and N4 isomers[7]
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromide / Benzyl iodideK₂CO₃DMFNoneRTNot specifiedN1 and N3 isomers[8]

TBAB: Tetra-n-butylammonium bromide; RT: Room Temperature; DMF: N,N-Dimethylformamide.

Detailed Experimental Protocol

This protocol describes a general and widely applicable procedure for the N-alkylation of a substituted imidazo[4,5-b]pyridine using potassium carbonate as the base and DMF as the solvent. The specific quantities and reaction parameters may require optimization for different substrates and alkylating agents.

Materials

  • Substituted imidazo[4,5-b]pyridine (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide, allyl bromide) (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetra-n-butylammonium bromide (TBAB) (optional, as phase-transfer catalyst, 0.15 eq)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment

  • Round-bottom flask with stir bar

  • Magnetic stirrer with heating plate

  • Reflux condenser and nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted imidazo[4,5-b]pyridine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

    • Stir the solution until the starting material is fully dissolved.

    • Add anhydrous potassium carbonate (2.2 eq).[1]

    • If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.15 eq) to the mixture.[1][5]

  • Addition of Alkylating Agent:

    • While stirring the suspension at room temperature, add the alkylating agent (1.2 - 1.6 eq) dropwise to the reaction mixture.[1]

  • Reaction Monitoring:

    • Continue stirring the reaction mixture at room temperature for 24 hours or heat as necessary based on the substrate's reactivity.[1][5]

    • Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) to check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Filter the mixture to remove the inorganic salts (K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.[1]

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate.[1]

    • Transfer the solution to a separatory funnel and wash sequentially with water (2-3 times) and then with brine.[1]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[4][5]

    • Combine the fractions containing the desired product(s) and concentrate under reduced pressure.

    • Characterize the purified regioisomers using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry). The structural assignment of different isomers often requires advanced 2D NMR techniques such as NOESY and HMBC.[6][7]

Visualized Workflow

The following diagram illustrates the general workflow for the N-alkylation of imidazo[4,5-b]pyridine derivatives.

N_Alkylation_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Imidazo[4,5-b]pyridine + Base (K₂CO₃) + Solvent (DMF) Reaction Stir at RT (or heat) ~24 hours Start->Reaction Add dropwise Reagent Alkylating Agent (R-X) Reagent->Reaction Workup 1. Filter Salts 2. Remove Solvent 3. Extraction (EtOAc/Water) 4. Dry Organic Layer Reaction->Workup Reaction Complete (TLC) Purification Column Chromatography (Silica Gel) Workup->Purification Products Isolated Regioisomers (N1, N3, N4) Purification->Products Analysis Spectroscopic Analysis (NMR, MS, NOESY) Products->Analysis

Caption: General workflow for the N-alkylation of 6H-imidazo[4,5-b]pyridine.[1]

References

Application of 7-Chloro-1H-imidazo[4,5-b]pyridine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Chloro-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its structural similarity to purine has made it a focal point for the development of therapeutics targeting various protein kinases involved in cell signaling pathways critical to cancer and other diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9).

Application Notes

The imidazo[4,5-b]pyridine core is a key pharmacophore that mimics the adenine moiety of ATP, enabling competitive inhibition at the kinase ATP-binding site. The chlorine atom at the 7-position provides a crucial handle for synthetic diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been successfully developed as potent inhibitors of several important kinase targets:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis. Inhibitors based on the imidazo[4,5-b]pyridine scaffold have demonstrated high potency against Aurora A and B, making them promising anti-cancer agents.[1][2][3] Optimization of substituents at the C7 position has been a key strategy to enhance selectivity for Aurora-A over Aurora-B.[1][2]

  • FLT3: FMS-like tyrosine kinase 3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Dual inhibitors of both Aurora kinases and FLT3 have been developed from the imidazo[4,5-b]pyridine scaffold, offering a potential therapeutic advantage in AML treatment.[4][5]

  • CDK9: Cyclin-Dependent Kinase 9 is a critical regulator of transcription. Novel imidazo[4,5-b]pyridine derivatives have been synthesized and identified as potent inhibitors of CDK9, showing significant anticancer activity against breast and colon cancer cell lines.[6]

The general synthetic strategy involves the functionalization of the 7-chloro position, often through nucleophilic aromatic substitution (SNAr) reactions, followed by the construction of the imidazole ring.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using the this compound scaffold.

Table 1: Aurora Kinase Inhibitory Activity

Compound ReferenceTarget KinaseIC50 (μM)Kd (nM)Cell-based Activity (GI50, μM)Cell Line
28c [1]Aurora-A--2.30HCT116
28c [1]FLT30.162-0.299MV4-11
27e [4]Aurora-A-7.5--
27e [4]Aurora-B-48--
51 (CCT137690) [3]Aurora-A0.015---
51 (CCT137690) [3]Aurora-B0.025---
51 (CCT137690) [3]Aurora-C0.019---
7a [7][8]Aurora-A0.212-0.18SW620
7a [7][8]Aurora-B0.461-0.15HCT116

Table 2: CDK9 Inhibitory Activity [6]

Compound ReferenceTarget KinaseIC50 (μM)Anticancer Activity (IC50, μM)Cell Line
I CDK90.63-1.32SignificantMCF-7, HCT116
VIIc CDK90.63-1.32RemarkableHCT116
VIIe CDK90.63-1.32RemarkableHCT116
VIIf CDK90.63-1.32RemarkableHCT116
VIII CDK90.63-1.32Significant/RemarkableMCF-7, HCT116
IX CDK90.63-1.32Significant/RemarkableMCF-7, HCT116

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Spindle Assembly Spindle Assembly G2/M Transition->Spindle Assembly Cytokinesis Cytokinesis Spindle Assembly->Cytokinesis Aurora A/B Aurora A/B Aurora A/B->G2/M Transition Aurora A/B->Spindle Assembly Aurora A/B->Cytokinesis Imidazo_pyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine_Inhibitor->Aurora A/B

Caption: Inhibition of Aurora Kinase Pathway.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor RAS/MAPK Pathway RAS/MAPK Pathway FLT3 Receptor->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway FLT3 Receptor->PI3K/AKT Pathway STAT5 Pathway STAT5 Pathway FLT3 Receptor->STAT5 Pathway Imidazo_pyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine_Inhibitor->FLT3 Receptor Cell Proliferation\n& Survival Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation\n& Survival PI3K/AKT Pathway->Cell Proliferation\n& Survival STAT5 Pathway->Cell Proliferation\n& Survival

Caption: Inhibition of FLT3 Signaling Pathway.

CDK9_Signaling_Pathway CDK9/Cyclin T CDK9/Cyclin T (P-TEFb) RNA Polymerase II RNA Polymerase II CDK9/Cyclin T->RNA Polymerase II Phosphorylation Imidazo_pyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine_Inhibitor->CDK9/Cyclin T Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Gene Expression Gene Expression Transcription Elongation->Gene Expression

Caption: Inhibition of CDK9-mediated Transcription.

Experimental Protocols

The following protocols are generalized from published procedures and provide a framework for the synthesis of kinase inhibitors based on the this compound scaffold.

General Synthetic Workflow

Synthetic_Workflow Start Starting Material (e.g., 2-amino-4-chloro- 3-nitropyridine) Intermediate1 C4-Substitution (SNAr) Start->Intermediate1 Amine Nucleophile Intermediate2 Nitro Group Reduction Intermediate1->Intermediate2 e.g., Na2S2O4 Intermediate3 Imidazole Ring Formation Intermediate2->Intermediate3 Aldehyde, Na2S2O4 FinalProduct Final Kinase Inhibitor Intermediate3->FinalProduct

Caption: General Synthetic Workflow.

Protocol 1: Synthesis of 2-Amino-3-nitro-4-substituted-pyridine Intermediate

This protocol describes the nucleophilic aromatic substitution at the C4 position of a 2-amino-4-chloro-3-nitropyridine derivative.

Materials:

  • 2-Amino-4,5-dichloro-3-nitropyridine or similar starting material

  • Appropriate amine or piperazine derivative (e.g., 1-Boc-piperazine)

  • Solvent (e.g., Ethanol, 2-Propanol)

  • Base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

  • To a solution of the 2-amino-4-chloro-3-nitropyridine derivative in the chosen solvent, add the desired amine or piperazine derivative.

  • Add the base (e.g., DIPEA) to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 45-80 °C) for several hours (e.g., 18-20 h) until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-nitro-4-substituted-pyridine intermediate.

Protocol 2: Reductive Cyclization to form the Imidazo[4,5-b]pyridine Core

This protocol details the reduction of the nitro group and subsequent intramolecular cyclization to form the imidazole ring.[4]

Materials:

  • 2-Amino-3-nitro-4-substituted-pyridine intermediate from Protocol 1

  • An appropriate aldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

  • Reducing agent (e.g., Sodium dithionite (Na2S2O4))

  • Solvent (e.g., Ethanol)

  • 1 M aqueous Na2S2O4 solution

Procedure:

  • Suspend the 2-amino-3-nitro-4-substituted-pyridine intermediate and the aldehyde in the chosen solvent (e.g., Ethanol).

  • Add the aqueous solution of the reducing agent (Na2S2O4).

  • Heat the reaction mixture to reflux (e.g., 80 °C) for several hours (e.g., 20 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • The crude product can be purified by crystallization or column chromatography to yield the final 7-substituted-imidazo[4,5-b]pyridine kinase inhibitor.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general outline for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

These protocols and notes provide a foundational understanding for the application of this compound in the discovery and development of novel kinase inhibitors. Researchers are encouraged to consult the primary literature for specific reaction conditions and detailed characterization of the synthesized compounds.

References

Application Notes and Protocols: Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases. This document includes a summary of their inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] This has made them attractive targets for the development of novel anticancer therapies. The imidazo[4,5-b]pyridine scaffold has emerged as a promising chemical starting point for the design of potent and selective Aurora kinase inhibitors. Several derivatives have demonstrated significant inhibitory activity against Aurora kinases A, B, and C, with some compounds progressing to preclinical development.[3][4][5]

Data Presentation: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activity (IC50) of selected imidazo[4,5-b]pyridine derivatives against Aurora kinases A, B, and C, as well as their anti-proliferative effects (GI50) in cancer cell lines.

Table 1: Biochemical Inhibitory Activity (IC50) of Imidazo[4,5-b]pyridine Derivatives

Compound IDAurora A IC50 (µM)Aurora B IC50 (µM)Aurora C IC50 (µM)Reference
CCT137690 (Compound 51) 0.015 ± 0.0030.0250.019[3]
Compound 31 0.0420.1980.227[4]
Compound 28b 0.0754.12Not Reported[2]
Compound 28c 0.0271.85Not Reported[2]

Table 2: Cellular Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDCell LineCellular AssayIC50 / GI50 (µM)Reference
CCT137690 (Compound 51) SW620 (colon carcinoma)Growth InhibitionNot explicitly stated, but showed in vivo efficacy[3]
Compound 28c HCT116 (colon carcinoma)Growth Inhibition (GI50)2.30[2][6]
Compound 28c MV4-11 (AML)Growth Inhibition (GI50)0.299[2][6]
Compound 28b HeLa (cervical cancer)Aurora A Autophosphorylation (p-T288)0.32[2]
Compound 28b HeLa (cervical cancer)Histone H3 Phosphorylation (p-HH3)18.6[2]
Compound 28c HeLa (cervical cancer)Aurora A Autophosphorylation (p-T288)0.16[6]
Compound 28c HeLa (cervical cancer)Histone H3 Phosphorylation (p-HH3)76.84[6]
Compound 28c HCT116 (colon carcinoma)Aurora A Autophosphorylation (p-T288)0.065[6]
Compound 28c HCT116 (colon carcinoma)Histone H3 Phosphorylation (p-HH3)24.65[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors.

Protocol 1: In Vitro Aurora Kinase Inhibition Assay (Biochemical)

This protocol is adapted from luminescence-based kinase assays used to determine the IC50 values of inhibitors against purified Aurora kinases.[7][8]

Materials:

  • Purified recombinant Aurora A, B, or C kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 5x Kinase Buffer 1)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Imidazo[4,5-b]pyridine derivatives (test inhibitors) dissolved in DMSO

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

    • Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate at their final desired concentrations.

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%).

  • Assay Setup:

    • Add the diluted test inhibitors to the wells of the assay plate. Include wells for "vehicle control" (DMSO only) and "no enzyme" blank controls.

    • Add the Master Mix to all wells.

  • Initiate Kinase Reaction:

    • Add the diluted Aurora kinase to all wells except the "no enzyme" blanks.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detect Kinase Activity:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to all wells. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40-45 minutes.

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate at room temperature for 30-45 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Proliferation Assay

This protocol describes a method to determine the effect of imidazo[4,5-b]pyridine derivatives on the proliferation of cancer cell lines.[7]

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Imidazo[4,5-b]pyridine derivatives (test inhibitors) dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in complete cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the various concentrations of the inhibitors. Include vehicle control wells (DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72-96 hours) in a CO2 incubator.

  • Measure Cell Viability:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cellular Target Engagement Assay (Western Blot)

This protocol is used to assess the ability of imidazo[4,5-b]pyridine derivatives to inhibit the phosphorylation of Aurora kinase substrates in a cellular context.[2][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[4,5-b]pyridine derivatives (test inhibitors) dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10), anti-total Aurora A, anti-total Histone H3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to attach.

    • Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and/or a loading control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Aurora Kinase Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in cell cycle progression and the key downstream events they regulate.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Chromosome_Segregation Chromosome Segregation Chromosome_Alignment->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Promotes Aurora_B Aurora B Aurora_B->Chromosome_Alignment Ensures Correct Aurora_B->Chromosome_Segregation Monitors Aurora_B->Cytokinesis Regulates Imidazo_4_5_b_pyridine Imidazo[4,5-b]pyridine Derivatives Imidazo_4_5_b_pyridine->Aurora_A Inhibits Imidazo_4_5_b_pyridine->Aurora_B Inhibits

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Aurora Kinase Inhibitor Evaluation

This diagram outlines the typical workflow for the discovery and characterization of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors.

Experimental_Workflow Start Start: Design & Synthesis of Imidazo[4,5-b]pyridine Derivatives Biochemical_Screening Biochemical Screening: In Vitro Kinase Assays (Protocol 1) Start->Biochemical_Screening Hit_Identification Hit Identification: Potent Inhibitors (Low IC50) Biochemical_Screening->Hit_Identification Cellular_Assays Cell-Based Assays: - Proliferation (Protocol 2) - Target Engagement (Protocol 3) Hit_Identification->Cellular_Assays  Potent Hits Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) and ADME Profiling Hit_Identification->Lead_Optimization Inactive/ Weak Hits Cellular_Assays->Lead_Optimization Lead_Optimization->Biochemical_Screening New Derivatives In_Vivo_Studies In Vivo Efficacy Studies: Xenograft Models Lead_Optimization->In_Vivo_Studies Optimized Leads Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: Workflow for Aurora Kinase Inhibitor Evaluation.

References

Application Notes & Protocols: Synthesis and Anticancer Evaluation of Imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of imidazo[4,5-b]pyridine analogs as potential anticancer agents. The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines has made it a privileged structure in medicinal chemistry for developing novel therapeutics.[1][2] This document outlines detailed synthetic protocols, presents key anticancer activity data, and describes the common mechanisms of action for this class of compounds.

I. Synthetic Strategies for Imidazo[4,5-b]pyridine Analogs

The synthesis of the imidazo[4,5-b]pyridine core is versatile, with several established methods. A common and effective approach involves the cyclization of substituted 2,3-diaminopyridines with various reagents.

Protocol 1: Synthesis from 2,3-Diaminopyridine and Carboxylic Acids

This protocol describes a microwave-assisted synthesis of 2-substituted imidazo[4,5-b]pyridines, which is an efficient method offering high yields and operational simplicity.[3]

Materials:

  • 2,3-Diaminopyridine

  • Substituted Carboxylic Acid (e.g., 4-fluorobenzoic acid)

  • Polyphosphoric acid (PPA)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2,3-diaminopyridine (1 mmol) and the desired carboxylic acid (1.1 mmol).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture under microwave irradiation at a specified temperature and time (e.g., 150 °C for 30 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add the mixture to ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis from 2,3-Diaminopyridine and Aldehydes

This method involves the oxidative cyclization of diaminopyridines with aldehydes to yield 2-aryl-imidazo[4,5-b]pyridines.[4]

Materials:

  • 2,3-Diaminopyridine

  • Substituted Aryl Aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • Solvent (e.g., DMF)

Procedure:

  • Prepare the bisulfite adduct of the aryl aldehyde by reacting it with sodium metabisulfite.

  • In a round-bottom flask, dissolve 2,3-diaminopyridine (1 mmol) in a suitable solvent like DMF.

  • Add the aldehyde-bisulfite adduct (1.1 mmol) to the solution.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by column chromatography.

II. Anticancer Activity of Imidazo[4,5-b]pyridine Analogs

Numerous imidazo[4,5-b]pyridine derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize the in vitro anticancer activity (IC50 values) of selected analogs.

Table 1: Antiproliferative Activity of Tetracyclic Imidazo[4,5-b]pyridine Derivatives [1]

CompoundRCancer Cell LineIC50 (µM)
6 -CH2CH2N(CH3)2HCT1160.3
7 -CH2CH2N(C2H5)2HCT1160.5
9 -CH2CH2-morpholinoHCT1160.9
Etoposide (Standard)HCT116>10
6 -CH2CH2N(CH3)2MCF-70.4
7 -CH2CH2N(C2H5)2MCF-70.6
9 -CH2CH2-morpholinoMCF-70.8
Etoposide (Standard)MCF-7>10

Table 2: CDK9 Inhibitory Activity and Anticancer Effects of Imidazo[4,5-b]pyridine Derivatives [5][6]

CompoundCancer Cell LineIC50 (µM)CDK9 Inhibition IC50 (µM)
I MCF-71.250.63
II MCF-72.500.88
IIIa MCF-73.101.12
VIIc HCT1162.800.95
VIII HCT1164.501.32
Sorafenib (Standard)-0.76

III. Mechanisms of Anticancer Action

Imidazo[4,5-b]pyridine analogs exert their anticancer effects through various mechanisms, including the inhibition of key cellular enzymes and interaction with nucleic acids.

A. Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription.[5] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_cdk9 CDK9 Activity Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9 CDK9 Imidazo[4,5-b]pyridine->CDK9 Inhibits pTEFb p-TEFb complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II pTEFb->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription AntiApoptotic Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2) Transcription->AntiApoptotic Leads to expression of Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

Caption: CDK9 Inhibition by Imidazo[4,5-b]pyridine Analogs.

B. DNA and RNA Interaction

Certain tetracyclic imidazo[4,5-b]pyridine derivatives have shown moderate to high binding affinities for DNA and RNA, suggesting that these nucleic acids are potential cellular targets.[1] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

DNA_Interaction_Workflow Compound Imidazo[4,5-b]pyridine Analog DNA DNA/RNA Compound->DNA Binds to Replication DNA Replication DNA->Replication Disrupts Transcription Transcription DNA->Transcription Disrupts CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: DNA/RNA Binding Mechanism of Action.

IV. Experimental Protocols for Anticancer Evaluation

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Imidazo[4,5-b]pyridine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[4,5-b]pyridine compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Add the detergent reagent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with compounds Seed->Treat Incubate Incubate (48-72h) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT AddDetergent Add detergent to dissolve formazan IncubateMTT->AddDetergent Read Read absorbance AddDetergent->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

V. Conclusion

Imidazo[4,5-b]pyridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their straightforward synthesis, potent cytotoxic activity against various cancer cell lines, and diverse mechanisms of action make them attractive candidates for further investigation and optimization in drug discovery programs. The protocols and data presented here serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.

References

Application Notes and Protocols for the Characterization of 7-Chloro-1H-imidazo[4,5-b]pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the characterization of 7-Chloro-1H-imidazo[4,5-b]pyridine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to diverse biological activities, including potential as antimicrobial and anticancer agents.[1] Accurate and thorough characterization is crucial for the advancement of drug discovery and development programs involving these scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound products, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the deuterated solvent.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A typical experiment involves 16-64 scans.

    • Acquire ¹³C NMR spectra on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Data Presentation: Representative NMR Data

While specific data for the parent this compound is not extensively published, the following table presents representative ¹H and ¹³C NMR data for a substituted imidazo[4,5-b]pyridine derivative, 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine, to illustrate the expected chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
8.42m
8.08t, J = 7.2 Hz
7.72d, J = 8.4 Hz
7.54d, J = 8.4 Hz
7.26m
4.36t, J = 7.6 Hz
1.89m
0.98t, J = 7.6 Hz

Data adapted from a study on substituted imidazo[4,5-b]pyridines.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns can provide additional structural information.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-MS instrument, which is a soft ionization technique suitable for polar molecules like imidazo[4,5-b]pyridines.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • Data Analysis: Determine the molecular weight from the m/z value of the [M+H]⁺ ion. For HRMS data, compare the measured accurate mass with the calculated mass to confirm the elemental formula.

Data Presentation: Mass Spectrometry Data

Table 2: Theoretical and Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Monoisotopic Mass 153.0094 Da
Expected Ion (ESI+) [M+H]⁺
Expected m/z (HRMS) 154.0166

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound products and for quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or the λmax).

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the peak area. Purity is calculated based on the relative peak areas.

Data Presentation: HPLC Purity Analysis

Table 3: Example HPLC Data for a Purified this compound Product

Peak Number Retention Time (min) Area (%) Identity
12.51.2Impurity
210.898.5This compound
315.20.3Impurity

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental method for confirming the empirical and molecular formula.

Experimental Protocol: CHN Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample (1-3 mg) is required.

  • Instrumentation: Use a CHN elemental analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values for the proposed formula.

Data Presentation: Elemental Analysis Data

Table 4: Theoretical Elemental Composition of this compound (C₆H₄ClN₃)

Element Theoretical (%) Found (%)
Carbon (C)46.92e.g., 46.85
Hydrogen (H)2.62e.g., 2.65
Nitrogen (N)27.36e.g., 27.30

Note: "Found (%)" values are hypothetical examples.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel this compound derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (LRMS, HRMS) Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC EA Elemental Analysis Pure_Product->EA Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC->Structure_Confirmed EA->Structure_Confirmed Further_Studies Further_Studies Structure_Confirmed->Further_Studies Biological Activity Screening

Caption: Workflow for Synthesis and Characterization.

General Workflow for Anticancer Drug Screening

This diagram outlines a general workflow for evaluating the potential anticancer activity of a newly synthesized this compound product.

G cluster_screening Anticancer Screening Workflow Start Test Compound (this compound derivative) Treatment Treat Cells with Compound (Dose-Response) Start->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay IC50 Determine IC₅₀ Value Viability_Assay->IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) IC50->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: Anticancer Drug Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 4-chloro-3-nitropyridin-2-amine and 2,3-diaminopyridine derivatives. The choice of starting material often dictates the overall synthetic strategy and potential impurities. One efficient method involves a tandem sequence starting from 2-chloro-3-nitropyridine.[1]

Q2: What is a typical synthetic route to achieve a good yield of imidazo[4,5-b]pyridine derivatives?

A2: A highly efficient procedure involves a one-pot, three-step tandem reaction from 2-chloro-3-nitropyridine. This method includes an SNAr reaction with a primary amine, in situ reduction of the nitro group, and subsequent heteroannulation with an aldehyde. This approach is advantageous as it often requires only a single chromatographic purification step.[1][2]

Q3: Are there any environmentally friendly solvent systems recommended for this synthesis?

A3: Yes, a combination of water and isopropanol (H₂O-IPA) has been successfully used as a green solvent system for the synthesis of imidazo[4,5-b]pyridine scaffolds from 2-chloro-3-nitropyridine.[1][2]

Troubleshooting Guide

Issue 1: Low Yield in the Final Cyclization Step

  • Q: My final cyclization step to form the imidazole ring is resulting in a low yield. What are the potential causes and solutions?

  • A: Low yields in the cyclization step can arise from several factors:

    • Incomplete Reduction of the Nitro Group: If starting from a nitropyridine derivative, ensure the nitro group is fully reduced to the diamine intermediate. The use of reducing agents like iron powder with hydrochloric acid or zinc dust can be effective.[1][3] Monitoring the reaction by TLC or LC-MS is crucial to confirm the complete disappearance of the nitro-intermediate.

    • Suboptimal Reaction Temperature: The temperature for the cyclization reaction is critical. For instance, in an iron-mediated reduction/cyclization, decreasing the temperature from 95 °C to 85 °C was found to be essential to prevent degradation of the product.[3]

    • Choice of Catalyst: For certain cyclization reactions, a catalyst may be necessary. For example, Ytterbium triflate (Yb(OTf)₃) has been used to catalyze the condensation with triethyl orthoformate.[4]

    • Reaction Time: Insufficient reaction time can lead to incomplete cyclization. The reaction should be monitored until completion.

Issue 2: Formation of Impurities and Difficulty in Purification

  • Q: I am observing significant impurity formation, making the purification of this compound difficult. How can I minimize impurities?

  • A: Impurity formation is a common challenge. Here are some strategies to mitigate this issue:

    • Control of Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Side reactions can be minimized by maintaining optimal conditions.

    • Purification of Intermediates: Purifying the intermediate compounds, such as the diaminopyridine derivative, before the final cyclization step can significantly reduce the number of impurities in the final product.

    • Alternative Synthetic Routes: If a particular route consistently produces hard-to-remove impurities, consider an alternative synthesis. For example, solid-phase synthesis has been developed for imidazo[4,5-b]pyridines, which can simplify purification.[5]

    • Chromatography Optimization: For purification, experiment with different solvent systems for column chromatography to achieve better separation of the desired product from impurities.

Issue 3: Poor Yield in the Initial Amination Step

  • Q: The initial nucleophilic aromatic substitution (SNAr) of a chloro-nitropyridine with an amine is giving a low yield. What can I do to improve it?

  • A: Low yields in the SNAr reaction can be addressed by:

    • Solvent Choice: The choice of solvent is critical. While dichloromethane can be used, a mixture of water and isopropanol has been shown to be an effective and environmentally benign medium for this reaction at elevated temperatures (e.g., 80 °C).[1]

    • Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. For example, heating at 80 °C for 2 hours in H₂O-IPA has been reported to be effective.[1]

    • Absence of Base: Interestingly, for the reaction of 2-chloro-3-nitropyridine with primary amines, a metal- and base-free route has been reported, which can simplify the reaction workup and prevent base-related side reactions.[1]

Data Summary

Table 1: Comparison of Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis

Starting MaterialReagents & ConditionsSolventYieldReference
2-Chloro-3-nitropyridine & Primary Amines1. SNAr (80 °C, 2h) 2. Zn dust, conc. HCl (80 °C, 45 min) 3. AldehydeH₂O-IPAGood[1]
4-Chloro-3-nitropyridin-2-amineFe, Ethyl 2,2,2-trifluoroacetate, Yb(OTf)₃--[3]
2,3-Diaminopyridine & Aryl AldehydesThermal conditionsWater83-87%[4]
2-Amino-3-nitropyridine & KetonesSnCl₂·2H₂O, Formic acid--[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Chloro-3-nitropyridine [1]

  • SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 mmol) in a mixture of water and isopropanol (H₂O-IPA). Add the desired primary amine (1.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC.

  • Nitro Group Reduction: To the in-situ formed N-substituted product, add Zn dust (1 equiv) and concentrated HCl (0.5 equiv). Continue stirring at 80 °C for another 45 minutes.

  • Heteroannulation: After the reduction is complete (as confirmed by TLC), add the substituted aromatic aldehyde (1.1 mmol) to the reaction mixture. Continue stirring at 80 °C until the cyclization is complete.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: 2-Chloro-3-nitropyridine snar Step 1: SNAr Reaction (Primary Amine, H2O-IPA, 80°C) start->snar reduction Step 2: Nitro Reduction (Zn dust, HCl, 80°C) snar->reduction cyclization Step 3: Heteroannulation (Aldehyde, 80°C) reduction->cyclization purification Purification (Column Chromatography) cyclization->purification product Final Product: This compound Derivative purification->product

Caption: One-pot synthesis workflow for this compound derivatives.

troubleshooting_yield start Low Yield in Cyclization? check_reduction Check for complete nitro group reduction start->check_reduction Yes optimize_temp Optimize reaction temperature (e.g., 85°C) start->optimize_temp Yes consider_catalyst Consider using a catalyst (e.g., Yb(OTf)3) start->consider_catalyst Yes increase_time Increase reaction time and monitor completion start->increase_time Yes solution Improved Yield check_reduction->solution optimize_temp->solution consider_catalyst->solution increase_time->solution

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Technical Support Center: Purification of 7-Chloro-1H-imidazo[4,5-b]pyridine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 7-Chloro-1H-imidazo[4,5-b]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and related imidazopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by chromatography?

A1: The main challenges stem from its chemical properties. As a basic heterocyclic compound, this compound can exhibit strong interactions with the stationary phase, particularly the acidic silanol groups on silica gel. This can lead to common issues such as peak tailing, poor resolution, and irreversible adsorption to the column.

Q2: Which chromatographic mode is best suited for the purification of this compound?

A2: Both normal-phase and reverse-phase chromatography can be employed.

  • Normal-Phase Chromatography (NPC): Often used for preparative scale purification. Success in NPC is highly dependent on the choice of the mobile phase and the deactivation of the silica gel surface to minimize peak tailing.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Generally preferred for analytical purposes and for the purification of smaller quantities. RP-HPLC offers high resolution and reproducibility. For imidazo[4,5-b]pyridine and its derivatives, a C18 column is commonly used.

Q3: How can I prevent peak tailing during the purification of this compound?

A3: Peak tailing is a common issue for basic compounds like this compound. It is primarily caused by the interaction of the basic nitrogen atoms with acidic residual silanol groups on the silica-based stationary phase. Here are some strategies to mitigate this:

  • Mobile Phase Additives: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can help to saturate the active silanol sites and reduce tailing.

  • pH Control: In reverse-phase chromatography, adjusting the pH of the mobile phase is crucial. Working at a low pH (e.g., using formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.

  • Column Choice: Using end-capped columns or columns with a base-deactivated stationary phase can significantly improve peak shape.

Q4: My compound is not eluting from the column. What could be the problem?

A4: If this compound is not eluting, it may be due to strong adsorption to the stationary phase. In normal-phase chromatography, the mobile phase may not be polar enough. You can try gradually increasing the polarity of the eluent, for example, by increasing the percentage of methanol in a dichloromethane/methanol mixture. In reverse-phase chromatography, the mobile phase might be too polar; in this case, increase the organic modifier (e.g., acetonitrile or methanol) concentration.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Interaction of the basic analyte with acidic silanol groups on the stationary phase.Normal-Phase: Add 0.1-1% triethylamine or ammonia to the mobile phase. Reverse-Phase: Acidify the mobile phase with 0.1% formic acid or trifluoroacetic acid to a pH of 2-4. Use a base-deactivated or end-capped column.
Poor Resolution Inadequate separation between the target compound and impurities.Gradient Optimization: Adjust the solvent gradient to be shallower, allowing for better separation of closely eluting peaks. Solvent System: Try a different solvent system. For example, in normal-phase, switch from ethyl acetate/hexane to dichloromethane/methanol. Column Change: Use a column with a different selectivity (e.g., a cyano or phenyl column in reverse-phase).
Low Recovery Irreversible adsorption of the compound to the column.Column Deactivation: Pre-treat the silica gel with a solution of triethylamine in the mobile phase before loading the sample. Alternative Adsorbent: Consider using a different stationary phase, such as alumina or a polymer-based resin.
Variable Retention Times Inconsistent mobile phase composition or column equilibration.Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Use high-purity solvents. Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection.

Experimental Protocols

The following are example protocols for the purification of imidazo[4,5-b]pyridine derivatives. These should be optimized for the specific separation of this compound.

Protocol 1: Preparative Normal-Phase Column Chromatography

This protocol is suitable for the purification of larger quantities of this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column with the mobile phase until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common solvent system for imidazopyridine derivatives is a gradient of methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing to 5% methanol in dichloromethane).

    • The addition of 0.5% triethylamine to the mobile phase is recommended to reduce peak tailing.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Protocol 2: Analytical and Preparative Reverse-Phase HPLC

This protocol is suitable for the analysis and purification of smaller amounts of this compound.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or larger for preparative scale.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • Start with a low percentage of Solvent B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.

    • The exact gradient should be optimized based on the separation of the target compound from its impurities.

  • Flow Rate: 1 mL/min for analytical or higher for preparative.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 5-20 µL for analytical.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the chromatographic purification of this compound.

TroubleshootingWorkflow start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution no_elution No Elution? start->no_elution add_base Add Competing Base (e.g., 0.1% TEA in NP) peak_tailing->add_base Yes adjust_ph Adjust Mobile Phase pH (e.g., 0.1% FA in RP) peak_tailing->adjust_ph Yes change_column_tailing Use Base-Deactivated Column peak_tailing->change_column_tailing Yes optimize_gradient Optimize Gradient (shallower) poor_resolution->optimize_gradient Yes change_solvents Change Solvent System poor_resolution->change_solvents Yes change_column_res Change Column (different selectivity) poor_resolution->change_column_res Yes increase_polarity_np Increase Mobile Phase Polarity (NP) no_elution->increase_polarity_np Yes increase_organic_rp Increase Organic Modifier % (RP) no_elution->increase_organic_rp Yes

Caption: Troubleshooting workflow for chromatography of this compound.

Technical Support Center: Synthesis of Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the imidazo[4,5-b]pyridine core?

A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as a carboxylic acid or an aldehyde.[1] This reaction is typically performed at elevated temperatures or under acidic conditions.[1] Another common approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, followed by an in-situ cyclization. More recent methods also include a one-pot, three-step tandem reaction starting from 2-chloro-3-nitropyridine.[2]

Q2: Why is the formation of regioisomers a significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines?

A2: Regioisomerism is a frequent complication due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] When introducing substituents, the reaction can occur at different positions, leading to a mixture of isomers that are often difficult to separate due to their similar physical and chemical properties.[1][3] For instance, alkylation can occur at either the N1 or N3 position of the imidazole ring.[1]

Q3: How can I control regioselectivity during the synthesis?

A3: Achieving regiocontrol is a key challenge. The choice of reaction conditions, including the base, solvent, and temperature, can significantly influence the regioselectivity of N-alkylation reactions.[1] The steric hindrance of the reactants can also direct the reaction towards a specific isomer.[1] In some cases, a directed synthesis approach, where functional groups are introduced in a specific order, may be necessary to obtain the desired regioisomer.

Q4: What are the best methods for separating regioisomers of substituted imidazo[4,5-b]pyridines?

A4: When column chromatography fails to separate regioisomers due to their similar polarities, High-Performance Liquid Chromatography (HPLC) is often effective.[1] Reversed-phase columns (e.g., C18) are a good starting point.[1] For particularly challenging separations, specialized columns, such as those with pentafluorophenyl (PFP) phases, can offer different selectivity.[1] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for isomer separation.[1]

Q5: How can I confirm the structure of the synthesized imidazo[4,5-b]pyridine and its regioisomers?

A5: Unambiguous structure determination requires a combination of spectroscopic techniques. While 1H and 13C NMR are essential, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for confirming the connectivity and spatial relationships of atoms, which is crucial for definitively assigning N-substituted regioisomers.[1] Single-crystal X-ray diffraction, when applicable, provides the most definitive structural evidence.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.[1]
Suboptimal reaction conditions.Experiment with different solvents, catalysts, or temperatures. For example, in palladium-catalyzed couplings, the choice of ligand can be critical.[5]
Degradation of starting materials or product.Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere.[1]
Inefficient purification.Evaluate your purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve yield and purity.[1]
Difficulty in Separating Regioisomers by Column Chromatography Similar polarity of isomers.Utilize HPLC with a suitable stationary phase (e.g., C18 or PFP).[1]
Tailing or poor peak shape in chromatography.Add a small amount of an acid (e.g., formic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization and improve peak shape.[1]
Co-elution of isomers.Explore different mobile phase compositions and gradients. A systematic screening of solvent mixtures can help resolve closely eluting peaks.[1]
Unfavorable Regioisomeric Ratio Lack of regiocontrol in the reaction.Investigate how reaction parameters like base, solvent, and temperature affect the isomeric ratio.[1]
Steric hindrance.Modify the substituents on the starting materials to sterically favor the formation of the desired isomer.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-Substituted Imidazo[4,5-b]pyridines

This protocol describes a generalized procedure based on the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.

Materials:

  • 2,3-diaminopyridine

  • Substituted benzaldehyde

  • Nitrobenzene or Acetic Acid (solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0–1.2 eq).[1]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-imidazo[4,5-b]pyridine.[1]

Protocol 2: Chromatographic Separation of Regioisomers using HPLC

This protocol provides a general guideline for separating regioisomers using HPLC.

System:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile or Methanol with 0.1% formic acid

Procedure:

  • Method Development:

    • Dissolve a small sample of the regioisomeric mixture in a suitable solvent (e.g., methanol).

    • Start with an isocratic elution (e.g., 50% A / 50% B) to determine the approximate retention times of the isomers.

  • Gradient Elution:

    • Develop a gradient elution method to improve separation. A typical starting point could be a linear gradient from 5% to 95% B over 20-30 minutes.[1]

  • Optimization:

    • Inject a sample of the regioisomeric mixture and monitor the separation.

    • Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.

  • Scale-up:

    • Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Characterization cluster_challenges Potential Challenges A 2,3-Diaminopyridine C Condensation Reaction A->C B Carbonyl Compound (Aldehyde/Carboxylic Acid) B->C D Crude Product C->D C1 Low Yield C->C1 E Purification (Column Chromatography/ Recrystallization) D->E E1 Regioisomer Formation D->E1 F Pure Product E->F G Spectroscopic Analysis (NMR, MS) F->G

Caption: Synthetic workflow for imidazo[4,5-b]pyridines highlighting key steps and potential challenges.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Solution1 Monitor reaction (TLC/LC-MS) Increase time/temperature Cause1->Solution1 Solution2 Screen solvents, catalysts, and temperatures Cause2->Solution2 Solution3 Use pure/dry reagents Inert atmosphere Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in imidazo[4,5-b]pyridine synthesis.

References

Technical Support Center: Optimization of Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[4,5-b]pyridines in a question-and-answer format.

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product

  • Question: My reaction is resulting in a low yield of the target imidazo[4,5-b]pyridine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Here are some common causes and suggested solutions:

    • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is not complete, consider extending the reaction time or cautiously increasing the temperature.[1]

    • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. Experiment with different catalysts or consider microwave-assisted heating, which has been shown to reduce reaction times and increase yields.[2][3] For instance, in some syntheses, using silica gel as a support in microwave-assisted reactions has led to yields between 71% and 92%.[2]

    • Degradation of Starting Materials or Product: Ensure you are using pure, dry reagents and solvents. If your starting materials or product are sensitive to air or light, it is best to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]

    • Inefficient Purification: Your purification method could be the cause of product loss. If you are using column chromatography, try experimenting with different solvent systems or stationary phases to achieve better separation and recovery.[1]

Issue 2: Formation of Regioisomers

  • Question: I am observing the formation of multiple regioisomers in my reaction, which are difficult to separate. How can I control the regioselectivity or improve the separation?

  • Answer: The formation of regioisomers is a common challenge in imidazo[4,5-b]pyridine synthesis, primarily due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.

    • Controlling Regioselectivity: The substitution pattern on your starting materials can influence the regioselectivity of the reaction.[1] A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported with yields ranging from medium to excellent (49%–95%).[2]

    • Separation of Regioisomers: Since regioisomers often have very similar physical and chemical properties, their separation can be challenging.[1] High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating these isomers. Developing a gradient elution method can significantly improve resolution.[1]

Issue 3: Catalyst Deactivation or Inefficiency

  • Question: My palladium-catalyzed cross-coupling reaction is not proceeding as expected. What could be the issue with my catalyst?

  • Answer: Palladium catalyst inefficiency can be due to several factors.

    • Choice of Ligand: The ligand plays a critical role in the catalytic cycle. For Pd-catalyzed amidation, using ligands like Xantphos in a 1,4-dioxane:tert-amyl alcohol solvent system has been shown to be effective.[4]

    • Catalyst System: For Suzuki-Miyayura cross-coupling reactions, an (A-taphos)2PdCl2 catalytic system has demonstrated compatibility with a broad spectrum of arylboronic acids.[2]

    • Reaction Conditions: Ensure that your reaction is performed under strictly anaerobic and anhydrous conditions if your catalyst system is sensitive to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent method involves the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1][2] Other common starting materials include 2-chloro-3-nitropyridine, which can undergo a tandem SNAr reaction, reduction, and heterocyclization.[5]

Q2: Are there any high-yielding, one-pot synthesis methods available?

A2: Yes, one-pot syntheses have been developed. For example, a one-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using Na₂S₂O₄ has been reported.[2] Another efficient one-pot, three-step reaction involves the synthesis from 2-chloro-3-nitropyridine.[5]

Q3: How can I confirm the structure of my synthesized imidazo[4,5-b]pyridine and its regioisomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of N-substituted regioisomers.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various synthetic protocols for imidazo[4,5-b]pyridines to facilitate comparison.

Table 1: Optimization of Suzuki Cross-Coupling Reaction Conditions

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10075
2Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O10085
3Pd₂(dba)₃XPhosK₃PO₄Dioxane10092

Data adapted from studies on Suzuki cross-coupling for 2,6-disubstituted imidazo[4,5-b]pyridines.

Table 2: Microwave-Assisted Synthesis Conditions

ReactantsCatalyst/SupportPower (W)Time (min)Yield (%)
2-amino-3-hydroxypyridine + Carboxylic AcidSilica Gel10010-1571-92
2-halo-3-alkyl imidazo[4,5-b]pyridines + AlkynePdCl₂(PCy₃)₂1202070-95

Data highlights the efficiency of microwave-assisted synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for Condensation of 2,3-Diaminopyridine with Aldehydes

  • Dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or nitrobenzene.[1][6]

  • Add the appropriately substituted aldehyde (1.0-1.2 eq) to the solution.[1]

  • Heat the reaction mixture at a temperature ranging from 90°C to reflux for a period of 2-24 hours.[1][6]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-1H-imidazo[4,5-b]pyridine.[1]

Protocol 2: One-Pot Synthesis from 2-Chloro-3-nitropyridine

  • In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) and a primary amine (1.1 eq) in a mixture of isopropanol (IPA) and water.[5]

  • Heat the mixture at 80°C for 2 hours to facilitate the SNAr reaction.

  • To the same flask, add Zn dust (3.0 eq) and concentrated HCl (2.0 eq) to reduce the nitro group. Stir at 80°C for 45 minutes.

  • After the reduction is complete (monitored by TLC), add an aldehyde (1.2 eq) to the reaction mixture.

  • Continue heating at 80°C for another 2-3 hours for the cyclization to occur.

  • Cool the reaction mixture, neutralize with a suitable base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1,2-disubstituted imidazo[4,5-b]pyridine.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Select Starting Materials (e.g., 2,3-Diaminopyridine) Start->Reagents Step 1 Conditions Choose Reaction Conditions (Solvent, Catalyst, Temp.) Reagents->Conditions Step 2 Reaction Perform Synthesis (e.g., Condensation) Conditions->Reaction Step 3 Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Step 4 Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Step 5 Purification Purify Product (Chromatography, Recrystallization) Workup->Purification Step 6 Analysis Characterization (NMR, MS) Purification->Analysis Step 7 End End Analysis->End Step 8

Caption: General experimental workflow for the synthesis of imidazo[4,5-b]pyridines.

troubleshooting_flowchart Start Low Yield Issue CheckCompletion Is the reaction complete? Start->CheckCompletion Incomplete No CheckCompletion->Incomplete Check Complete Yes CheckCompletion->Complete Check ActionIncomplete Increase reaction time or temperature. Monitor closely. Incomplete->ActionIncomplete CheckPurity Are starting materials pure and dry? Complete->CheckPurity End Yield Improved ActionIncomplete->End Impure No CheckPurity->Impure Check Pure Yes CheckPurity->Pure Check ActionImpure Purify starting materials. Use dry solvents and inert atmosphere. Impure->ActionImpure CheckConditions Are reaction conditions optimal? Pure->CheckConditions ActionImpure->End Suboptimal No CheckConditions->Suboptimal Check Optimal Yes CheckConditions->Optimal Check ActionSuboptimal Screen different catalysts, solvents, and temperatures. Consider microwave synthesis. Suboptimal->ActionSuboptimal CheckPurification Is the purification method efficient? Optimal->CheckPurification ActionSuboptimal->End Inefficient No CheckPurification->Inefficient Check ActionInefficient Optimize chromatography conditions (solvent system, stationary phase). Inefficient->ActionInefficient ActionInefficient->End

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Imidazo[4,5-b]pyridine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of imidazo[4,5-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and offers troubleshooting guidance for specific issues that may arise during the scale-up of imidazo[4,5-b]pyridine synthesis.

Q1: My reaction yield has significantly decreased upon scaling up. What are the potential causes and how can I address this?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat dissipation or uneven heating. This can result in the formation of side products or degradation of reactants and products.

    • Troubleshooting:

      • Ensure your reactor is equipped with an appropriate heating/cooling system for the scale of your reaction.

      • Consider a staged addition of reagents to control exothermic reactions.

      • Monitor the internal reaction temperature closely using multiple probes if necessary.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Select a stirrer and vessel geometry that ensures efficient mixing for the viscosity and volume of your reaction mixture.

      • Increase the stirring speed, but be mindful of potential issues like splashing or vortex formation.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction can be limited by the rate at which reactants are transferred between phases. This can be more pronounced at a larger scale.

    • Troubleshooting:

      • Improve agitation to increase the interfacial area between phases.

      • Consider the use of a phase-transfer catalyst where appropriate.[1]

  • Changes in Reagent Purity or Grade: Solvents and reagents used at the pilot or production scale may have different impurity profiles than those used in the lab, which can affect the reaction outcome.

    • Troubleshooting:

      • Analyze the purity of all starting materials and solvents before use.

      • Perform small-scale test reactions with the new batches of reagents to ensure consistency.

Q2: I am observing a higher level of impurities in my scaled-up batch compared to the lab-scale synthesis. What could be the reason?

A2: Increased impurity formation is often linked to the same issues that cause low yields at scale:

  • Longer Reaction Times: At a larger scale, reactions may be run for longer periods to ensure complete conversion, which can lead to the formation of degradation products.

    • Troubleshooting:

      • Optimize the reaction time by closely monitoring the reaction progress using in-process controls (e.g., HPLC, TLC).

  • Localized Overheating or High Concentrations: As mentioned above, poor heat transfer and mixing can create conditions that favor the formation of side products.

  • Air/Moisture Sensitivity: Reactions that are sensitive to air or moisture may be more difficult to control in larger vessels.

    • Troubleshooting:

      • Ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) is maintained throughout the process.

      • Use dry solvents and reagents.

Q3: The separation and purification of my imidazo[4,5-b]pyridine derivative is proving difficult at a larger scale. What strategies can I employ?

A3: Purification methods that are effective in the lab may not be directly transferable to a larger scale.

  • Column Chromatography: Scaling up column chromatography can be challenging and expensive.

    • Troubleshooting:

      • Optimize the chromatographic conditions at the lab scale to maximize the separation between your product and impurities.

      • Consider alternative purification techniques such as recrystallization or slurry washes.

  • Recrystallization: The cooling profile and solvent-to-product ratio can significantly impact the efficiency of recrystallization at a larger scale.

    • Troubleshooting:

      • Develop a controlled cooling profile to promote the formation of pure, easily filterable crystals.

      • Optimize the solvent system and volume.

  • Extractions: Longer settling times may be required for phase separation in large-scale extractions.

    • Troubleshooting:

      • Allow for adequate time for the layers to separate.

      • Consider the use of a centrifuge if emulsions are a persistent issue.

Q4: How can I control the regioselectivity of my imidazo[4,5-b]pyridine synthesis during scale-up?

A4: The formation of regioisomers is a common issue in the synthesis of unsymmetrically substituted imidazo[4,5-b]pyridines, often arising from the reaction of unsymmetrical 2,3-diaminopyridine precursors. The regioisomeric ratio can be influenced by:

  • Reaction Temperature: In some cases, lower or higher temperatures may favor the formation of one isomer over the other.

  • Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.

  • Steric Hindrance: The steric bulk of the substituents on the starting materials can direct the reaction to a specific position.

    • Troubleshooting:

      • Conduct a Design of Experiments (DoE) at the lab scale to systematically investigate the effect of temperature, solvent, and reactant ratios on the regioisomeric ratio.

      • If separation of isomers is unavoidable, develop a robust chromatographic or crystallization method to isolate the desired product.

Data Presentation

The following tables summarize representative quantitative data for common imidazo[4,5-b]pyridine synthesis methods. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and scale.

Table 1: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines

EntryPrimary AmineAldehydeYield (%)
1Propylamine2-Bromobenzaldehyde85
2Propylamine4-Chlorobenzaldehyde88
3Butylamine4-Fluorobenzaldehyde90
4ButylamineBenzo[d][2][3]dioxole-5-carbaldehyde86
5Butylamine5-Methylfuran-2-carbaldehyde84

Data adapted from a study on a one-pot, three-step reaction from 2-chloro-3-nitropyridine.[4]

Table 2: Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine Derivatives

EntrySubstituentYield (%) (Conventional)Yield (%) (Microwave)
14-Chlorophenyl7885
24-Nitrophenyl7582
34-Methoxyphenyl8088
42-Hydroxyphenyl7280
53-Nitrophenyl7684

Data adapted from a study comparing conventional and microwave-assisted synthesis methods.[5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine [4]

This protocol describes a one-pot, three-step synthesis starting from 2-chloro-3-nitropyridine.

  • Step 1: SNAr Reaction: To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and isopropanol (IPA), add the primary amine (1 equivalent). Stir the mixture for 5 minutes at room temperature, then heat to 80 °C for 2 hours. Monitor the reaction by TLC to confirm the formation of the N-substituted intermediate.

  • Step 2: Nitro Group Reduction: To the same reaction mixture, add zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents). Heat the mixture at 80 °C for 45 minutes to obtain the diamine derivative.

  • Step 3: Condensation and Cyclization: Add the aldehyde (1 equivalent) to the reaction mixture and continue heating at 80 °C for 2-3 hours. Monitor the formation of the final product by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine [6]

  • Reaction Setup: Dissolve 5-bromo-2,3-diaminopyridine (5.31 mmol) in 40 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add benzaldehyde (5.84 mmol) dropwise to the solution, followed by iodine (0.531 mmol).

  • Reaction: Reflux the solution with magnetic stirring at 90 °C for 24 hours.

  • Work-up and Purification: A brown solid will form. Filter the solid and wash it three times with distilled water. Dry the product in an oven.

Mandatory Visualizations

Signaling Pathways

Imidazo[4,5-b]pyridine derivatives are known to interact with various biological targets. Below are diagrams of some of the key signaling pathways they can modulate.

CDK9_Signaling_Pathway cluster_regulation CDK9 Regulation cluster_transcription Transcriptional Elongation CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II (Paused) PTEFb->RNAPII Phosphorylates DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylates CaMK1D CaMK1D CaMK1D->CDK9 Phosphorylates (Thr186) Calcium Ca²⁺ Signaling Calcium->CaMK1D Activates ProductiveElongation Productive Elongation RNAPII->ProductiveElongation DSIF_NELF->ProductiveElongation Release Imidazopyridine Imidazo[4,5-b]pyridine (CDK9 Inhibitor) Imidazopyridine->PTEFb Inhibits GABA_A_Receptor_Signaling cluster_synapse Inhibitory Synapse GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_Receptor Binds Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Opens channel Imidazopyridine Imidazo[4,5-b]pyridine (Positive Allosteric Modulator) Imidazopyridine->GABA_A_Receptor Enhances GABA binding Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Influx->Hyperpolarization Proton_Pump_Inhibition cluster_parietal_cell Gastric Parietal Cell Imidazopyridine_Prodrug Imidazo[4,5-b]pyridine (Prodrug) Acidic_Environment Acidic Canaliculus (pH < 4) Imidazopyridine_Prodrug->Acidic_Environment Accumulates Active_Inhibitor Active Sulfenamide Acidic_Environment->Active_Inhibitor Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Active_Inhibitor->Proton_Pump Irreversibly Binds Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Blocked Scale_Up_Workflow cluster_planning Phase 1: Process Development & Safety Assessment cluster_execution Phase 2: Pilot Scale Synthesis cluster_downstream Phase 3: Downstream Processing & Analysis Route_Scouting Route Scouting & Optimization Safety_Analysis Process Safety Analysis (HAZOP, Calorimetry) Route_Scouting->Safety_Analysis Raw_Material_Sourcing Raw Material Sourcing & Qualification Safety_Analysis->Raw_Material_Sourcing Reactor_Setup Reactor Setup & Inertization Raw_Material_Sourcing->Reactor_Setup Reagent_Charging Controlled Reagent Charging Reactor_Setup->Reagent_Charging Reaction_Monitoring In-Process Control (IPC) Monitoring Reagent_Charging->Reaction_Monitoring Workup Quenching & Work-up Reaction_Monitoring->Workup Isolation Product Isolation (Filtration/Centrifugation) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Drying Drying under Vacuum Purification->Drying Final_Analysis Final Product Analysis (Purity, Yield, Characterization) Drying->Final_Analysis

References

regioselectivity issues in imidazo[4,5-b]pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[4,5-b]pyridine scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the functionalization of the imidazo[4,5-b]pyridine core.

Issue 1: Poor or Unpredictable Regioselectivity in N-Alkylation

  • Question: My N-alkylation reaction is producing a mixture of regioisomers (e.g., N-1, N-3, N-4), and I cannot isolate the desired product in a good yield. What is causing this, and how can I improve the selectivity?

  • Answer: The imidazo[4,5-b]pyridine core possesses multiple nucleophilic nitrogen atoms, making control of regioselectivity a significant challenge.[1] The final product distribution is highly dependent on several factors.

    • Common Causes:

      • Steric Hindrance: Bulky substituents on the imidazo[4,5-b]pyridine core or the alkylating agent can direct the reaction towards the most sterically accessible nitrogen atom. DFT calculations have suggested that regioselectivity in N-benzylation is primarily governed by 'steric approach control'.[2]

      • Electronic Effects: The electronic properties of substituents on the heterocyclic system can alter the nucleophilicity of the different nitrogen atoms.

      • Reaction Conditions: The choice of base, solvent, and the presence of a catalyst are critical in determining the outcome of the reaction.[1]

    • Solutions & Troubleshooting Steps:

      • Modify the Base and Solvent System: The combination of potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is a commonly reported condition that often favors alkylation on the pyridine ring nitrogen (N-4).[3][4]

      • Introduce a Phase-Transfer Catalyst (PTC): The addition of a catalyst like Tetra-n-butylammonium bromide (TBAB) can influence the reaction environment and may improve selectivity and yield.[1][5]

      • Vary the Alkylating Agent: The structure of the alkylating agent plays a role. Less reactive agents may exhibit higher selectivity. For instance, the reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with different alkyl halides under PTC conditions yields mixtures of N-3 and N-4 isomers, while ethyl bromoacetate can lead to a mixture of N-1, N-3, and N-4 isomers.[5]

      • Protecting Group Strategy: For complex syntheses, consider protecting one of the nitrogen atoms to direct functionalization to a specific site.

Issue 2: Low Yield or No Reaction in Palladium-Catalyzed C-2 Arylation

  • Question: I am attempting a direct C-H arylation at the C-2 position of my imidazo[4,5-b]pyridine, but I am recovering my starting material or obtaining a complex mixture of byproducts. How can I optimize this reaction?

  • Answer: Direct C-2 arylation is a powerful technique, but it requires careful optimization of the catalytic system and substrate.

    • Common Causes:

      • Unprotected N-3 Position: The N-3 position can interfere with the desired C-2 functionalization.

      • Catalyst Inactivity: The palladium catalyst may not be active enough, or an inappropriate ligand is being used.

      • Sub-optimal Reaction Conditions: Factors like the base, solvent, and temperature may not be suitable for the specific substrates being used.

    • Solutions & Troubleshooting Steps:

      • Implement an N-3 Protecting Group: The use of an N-3 protecting group, such as (2-methoxyethoxy)methyl (MEM), has been shown to be highly effective in directing arylation specifically to the C-2 position.[6][7] This strategy prevents side reactions at the N-3 position and facilitates the desired C-H activation.

      • Use a Co-Catalyst System: The combination of a palladium catalyst (e.g., Pd(OAc)₂) with a copper co-catalyst (e.g., CuI) is often crucial for an efficient reaction.[6][8]

      • Add a Ligand: For electron-deficient coupling partners, the addition of a phosphine ligand can significantly increase conversion and isolated yields.[6]

      • Consider Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and improve yields for C-2 direct alkenylation, a related transformation.[8][9]

Issue 3: Incorrect Regioselectivity in Electrophilic Halogenation

  • Question: I am trying to achieve mono-halogenation on the pyridine ring, but my reaction is resulting in di-halogenated products or halogenation at the wrong position. How can I control the regioselectivity of halogenation?

  • Answer: The outcome of electrophilic halogenation on the imidazo[4,5-b]pyridine ring is highly dependent on the reaction conditions, particularly the solvent system.[10]

    • Common Causes:

      • Harsh Reaction Conditions: Using highly concentrated acids or potent halogenating agents can lead to over-halogenation.

      • Incorrect Solvent Choice: The solvent can mediate the reactivity of the electrophile.

    • Solutions & Troubleshooting Steps:

      • For Selective 6-Bromination: Perform the bromination reaction in 50% aqueous acetic acid. This condition has been shown to selectively yield 6-bromoimidazo[4,5-b]pyridines.[10]

      • Avoid Glacial Acetic Acid for Mono-halogenation: Conducting bromination or chlorination in glacial acetic acid tends to lead to the formation of 5,6-dihalo-substituted products.[10]

      • Control Stoichiometry: Carefully control the molar equivalents of the halogenating agent to minimize the formation of di-substituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity during the N-alkylation of imidazo[4,5-b]pyridines?

A1: The regioselectivity of N-alkylation is a delicate balance of steric, electronic, and conditional factors.[1] Key influences include the steric bulk of both the substituents on the heterocyclic core and the incoming alkylating agent, the electronic nature of the ring which dictates the relative nucleophilicity of the various nitrogen atoms, and the specific reaction conditions employed, such as the base, solvent, and temperature.[1][2] For example, using K₂CO₃ in DMF often directs alkylation to the pyridine nitrogen.[3][11]

Q2: How can I achieve selective functionalization at the C-2 position of the imidazole ring?

A2: The most effective and widely reported method for selective C-2 functionalization is a direct C-H arylation strategy that utilizes a protecting group at the N-3 position.[6][7] By protecting the N-3 nitrogen with a group like MEM, you block this reactive site and electronically favor the palladium/copper-catalyzed C-H activation to occur at the C-2 position.[6] This approach allows for the synthesis of various 2-substituted imidazo[4,5-b]pyridines in good yields.[6][7]

Q3: Which positions on the pyridine portion of the scaffold are most reactive, and towards which types of reactions?

A3: The pyridine ring in the imidazo[4,5-b]pyridine system is generally electron-deficient. The C-6 position is commonly functionalized via palladium-mediated cross-coupling reactions, such as the Suzuki coupling, particularly when starting from a 6-bromo derivative.[6][12] The C-5 and C-6 positions are susceptible to electrophilic substitution, such as halogenation, with the specific outcome depending heavily on reaction conditions.[10]

Q4: What is the most reliable method for distinguishing between N-alkylation regioisomers?

A4: Unambiguous structural assignment of N-alkylation regioisomers is best achieved using two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy.[3][4][11] Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is exceptionally powerful, as it can detect through-space correlations between the protons of the newly introduced N-alkyl group (e.g., -CH₂) and nearby protons on the pyridine ring, confirming the site of attachment.[3] Heteronuclear Multiple Bond Correlation (HMBC) is another valuable 2D-NMR technique for structural confirmation.[11] For crystalline compounds, single-crystal X-ray diffraction provides definitive structural proof.[5]

Data Presentation: Regioselectivity in Functionalization

Table 1: N-Alkylation Conditions and Observed Regioselectivity

Starting MaterialAlkylating AgentBase / SolventCatalystMajor Regioisomer(s)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineSubstituted Benzyl ChlorideK₂CO₃ / DMFTBAB (PTC)N-3 and N-4 mixture[5]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl 2-bromoacetateK₂CO₃ / DMFTBAB (PTC)N-1, N-3, and N-4 mixture[5]
6-Bromo-2-(4-fluorophenoxy)phenyl-4H-imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃ / DMFNoneN-4[3]
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK₂CO₃ / DMFNoneN-1 / N-3 mixture[2]
2-phenyl-4H-imidazo[4,5-b]pyridines4-chlorobenzyl bromideK₂CO₃ / DMFNoneN-4 and N-3 mixture[11]

Table 2: Conditions for Regioselective C-2 Direct Arylation

Starting MaterialArylating AgentCatalyst SystemBaseSolventYieldReference
N-3-MEM-6-bromo-imidazo[4,5-b]pyridine4-methoxyphenylboronic acidPd₂(dba)₃, SPhosK₃PO₄Toluene/H₂O85%[6]
N-3-MEM-imidazo[4,5-b]pyridine1-bromo-4-(trifluoromethoxy)benzenePd(OAc)₂, CuICs₂CO₃Dioxane80%[6]
N-3-MEM-7-chloro-imidazo[4,5-b]pyridinePhenylboronic acidPd(OAc)₂, CuI, PivOHCs₂CO₃Dioxane82%[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 6H-Imidazo[4,5-b]pyridine

This protocol is a generalized procedure and may require optimization for specific substrates.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add Base: Add potassium carbonate (K₂CO₃, 2.2 eq) to the solution. If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (TBAB, 0.15 eq).

  • Add Alkylating Agent: While stirring the mixture at room temperature, add the alkylating agent (e.g., substituted benzyl chloride, 1.6 eq) dropwise.

  • Reaction: Continue to stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Regioselective C-2 Arylation via N-3 Protection

This protocol is adapted from the direct C-H arylation of N-3-MEM-protected imidazo[4,5-b]pyridines.[6]

  • N-3 Protection (MEM Group):

    • To a stirred solution of the starting imidazo[4,5-b]pyridine in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA).

    • Slowly add (2-methoxyethoxy)methyl chloride (MEM-Cl).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous work-up and purify the N-3-MEM protected product by column chromatography.

  • C-2 Direct Arylation:

    • In a reaction vessel, combine the N-3-MEM-protected imidazo[4,5-b]pyridine (1.0 eq), the aryl halide (e.g., aryl bromide, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), copper(I) iodide (CuI, 20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous dioxane as the solvent.

    • Heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the 2-aryl-N-3-MEM-imidazo[4,5-b]pyridine product by silica gel column chromatography.

  • Deprotection (if required): The MEM group can be removed under acidic conditions (e.g., HCl in an appropriate solvent) to yield the final C-2 functionalized product.

Visualizations

sub Imidazo[4,5-b]pyridine Core center sub->center cond Reaction Conditions cond->center steric Steric Hindrance steric->center elec Electronic Effects elec->center prod_n1 N-1 Isomer prod_n3 N-3 Isomer prod_n4 N-4 Isomer center->prod_n1 center->prod_n3 center->prod_n4 start Start: Imidazo[4,5-b]pyridine step1 Step 1: N-3 Protection (e.g., MEM-Cl, Base) start->step1 intermediate1 N-3-MEM-Protected Intermediate step1->intermediate1 step2 Step 2: C-H Arylation (Aryl-X, Pd/Cu catalyst, Base) intermediate1->step2 intermediate2 2-Aryl-N-3-MEM-Protected Product step2->intermediate2 step3 Step 3: Deprotection (Acidic Conditions) intermediate2->step3 end Final Product: 2-Aryl-Imidazo[4,5-b]pyridine step3->end setup 1. Reaction Setup (Substrate, Base, Solvent in Flask) addition 2. Add Alkylating Agent setup->addition reaction 3. Stir at Room Temp (24h) Monitor by TLC addition->reaction workup 4. Aqueous Work-up (Filter, Concentrate, Extract) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify product Isolated Regioisomer(s) purify->product

References

stability of 7-Chloro-1H-imidazo[4,5-B]pyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 7-Chloro-1H-imidazo[4,5-b]pyridine under various experimental conditions. The information is based on general chemical principles for heterocyclic compounds and established guidelines for stability testing, as specific literature data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Based on supplier recommendations for similar compounds, this compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration is advisable.

Q2: Is this compound sensitive to pH changes?

A2: Heterocyclic compounds containing pyridine and imidazole rings can exhibit pH-dependent stability. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The pyridine ring is basic. Extreme pH conditions (strong acid or strong base) are likely to promote hydrolysis or other degradation pathways. It is recommended to maintain solutions at a near-neutral pH unless the experimental protocol requires otherwise.

Q3: What is the expected thermal stability of this compound?

A3: While specific data is unavailable, imidazopyridine derivatives can be sensitive to high temperatures. Some synthetic procedures for related compounds specify controlled temperatures to avoid degradation. It is prudent to avoid prolonged exposure to high heat. Forced degradation studies are recommended to determine its thermal lability.

Q4: How stable is this compound in the presence of oxidizing agents?

A4: The imidazole ring system can be susceptible to oxidation. The pyridine ring is generally stable to oxidation, but the overall molecule could degrade in the presence of strong oxidizing agents. Care should be taken when using reagents like hydrogen peroxide, especially in combination with heat or light.

Q5: Is this compound light-sensitive?

A5: Chlorinated aromatic and heteroaromatic compounds can be susceptible to photodegradation. It is recommended to handle and store the compound and its solutions in amber vials or otherwise protected from light to minimize the risk of photolytic degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound in solution over time Hydrolysis, oxidation, or photodegradation.1. Prepare fresh solutions for each experiment.2. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.3. Protect solutions from light using amber vials or by wrapping containers in foil.4. Degas solvents to remove dissolved oxygen if oxidative degradation is suspected.5. Ensure the pH of buffered solutions is stable and appropriate for the compound.
Appearance of unexpected peaks in chromatography Degradation of the compound.1. Conduct a forced degradation study (see protocols below) to identify potential degradation products.2. Compare the retention times of the new peaks with those of the degradation products.3. Adjust experimental conditions (e.g., lower temperature, protect from light, use antioxidants) to minimize degradation.
Inconsistent experimental results Instability of the compound under assay conditions.1. Evaluate the stability of the compound in the specific assay medium over the time course of the experiment.2. Prepare a sample in the assay buffer and analyze it at different time points to quantify any degradation.3. If instability is confirmed, modify the assay protocol (e.g., shorter incubation times, different buffer) or prepare the compound solution immediately before use.

Summary of Predicted Stability

The following table summarizes the predicted stability of this compound under forced degradation conditions, based on the chemical properties of related structures. These are predictions and should be confirmed experimentally. The goal for forced degradation is typically 5-20% degradation to ensure that the analytical methods are stability-indicating.

Condition Stress Agent Predicted Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CModerate to LowHydrolysis of the imidazole ring, potential dechlorination.
Basic Hydrolysis 0.1 M NaOH, 60°CModerate to LowHydrolysis of the imidazole ring, potential nucleophilic substitution of chlorine.
Oxidation 3% H₂O₂, RTModerateOxidation of the imidazole ring, formation of N-oxides.
Thermal 80°C, Solid StateModerate to HighGeneral decomposition at higher temperatures.
Photostability ICH Q1B Option 2Moderate to LowPhotodegradation, potential dechlorination or ring cleavage.

Experimental Protocols

The following are general protocols for forced degradation studies, which can be adapted for this compound. A stability-indicating analytical method (e.g., HPLC-UV) is required to quantify the parent compound and detect degradation products.

Protocol 1: Hydrolytic Stability
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate the solutions at 60°C for a specified period (e.g., 24, 48 hours). A room temperature control should also be included.

  • Analysis: At each time point, withdraw an aliquot, neutralize the acidic and basic samples, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Stability
  • Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

  • Analysis: At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze by HPLC.

Protocol 3: Thermal Stability
  • Solid State: Place a known amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) for a specified period.

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at a high temperature (e.g., 60°C).

  • Analysis: For the solid-state sample, dissolve it in a suitable solvent to a known concentration before analysis. For the solution-state sample, dilute as necessary. Analyze all samples by HPLC.

Protocol 4: Photostability
  • Preparation: Prepare a solution of the compound (e.g., 100 µg/mL) in a transparent container. Prepare a control sample in a container wrapped in aluminum foil.

  • Exposure: Expose the test sample to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by HPLC.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation A Define Objectives & Analytical Method B Prepare Stock Solution of This compound A->B C Hydrolysis (Acid, Base, Neutral) B->C D Oxidation (e.g., H2O2) B->D E Thermal Stress (Solid & Solution) B->E F Photostability (Light & Dark Control) B->F G Analyze Samples by Stability-Indicating HPLC C->G D->G E->G F->G H Quantify Degradation & Identify Products G->H I Elucidate Degradation Pathways H->I J Report Findings I->J

Caption: Experimental workflow for stability testing of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Hydrolysis_Product Imidazole Ring Cleavage Products Parent->Hydrolysis_Product H+/OH- Dechlorination_Product 7-Hydroxy-1H-imidazo[4,5-b]pyridine (Nucleophilic Substitution) Parent->Dechlorination_Product OH- Oxidation_Product Imidazole Ring Oxidation Products Parent->Oxidation_Product [O] N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Photo_Dechlorination Radical Dechlorination Products Parent->Photo_Dechlorination Photo_Ring_Cleavage Ring Cleavage Fragments Parent->Photo_Ring_Cleavage

Caption: Potential degradation pathways for this compound.

Technical Support Center: Synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-1H-imidazo[4,5-B]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method for synthesizing the 1H-imidazo[4,5-b]pyridine scaffold involves the condensation and cyclization of a substituted 2,3-diaminopyridine with a one-carbon synthon, such as formic acid or triethyl orthoformate. For the synthesis of this compound, the key starting material is 2,3-diamino-4-chloropyridine. The reaction is typically carried out under acidic conditions or at elevated temperatures to facilitate the cyclization and formation of the imidazole ring.

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: The main challenges include controlling the regioselectivity of the cyclization, preventing side reactions such as hydrolysis of the chloro group, and purification of the final product from structurally similar impurities. Formation of regioisomers is a common issue due to the unsymmetrical nature of the 2,3-diamino-4-chloropyridine precursor.

Q3: How can I purify the crude this compound product?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can be effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for determining the purity of the final product and for quantifying impurities. For structural confirmation of the product and identification of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and elemental analysis are essential.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or moderately increasing the reaction temperature.
Suboptimal reaction conditions.Optimize the reaction conditions by screening different acids (e.g., formic acid, polyphosphoric acid) or dehydrating agents and adjusting the temperature.
Degradation of starting material or product.Ensure the use of high-purity, dry reagents and solvents. If the starting material or product is sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of regioisomers.The cyclization of 2,3-diamino-4-chloropyridine can potentially lead to the formation of the isomeric 4-Chloro-1H-imidazo[4,5-B]pyridine. Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Separation of isomers may require careful optimization of the chromatographic conditions.
Incomplete cyclization.The intermediate N-(3-amino-4-chloropyridin-2-yl)formamide may be present. Ensure sufficient reaction time and temperature for complete cyclization.
Hydrolysis of the chloro group.If the reaction is performed in the presence of water at high temperatures or under strong acidic/basic conditions, the chloro group may be hydrolyzed to a hydroxyl group, forming 7-Hydroxy-1H-imidazo[4,5-B]pyridine. Use anhydrous conditions and control the reaction temperature.
Over-reaction or side reactions.Depending on the specific reagents and conditions, other side products may form. Characterize the major impurities by LC-MS or NMR to understand the side reactions and adjust the reaction conditions accordingly.
Difficulty in Product Isolation/Purification Product is highly polar and/or has low solubility.For column chromatography, try using a more polar solvent system. For recrystallization, screen a variety of solvent systems (e.g., ethanol/water, acetonitrile, ethyl acetate/hexane).
Co-elution of impurities with the product.Optimize the chromatographic method by trying different stationary phases (e.g., different types of silica gel, alumina) or different mobile phase compositions and gradients.

Common Impurities in this compound Synthesis

Impurity Name Structure Source/Reason for Formation Typical Method of Detection
2,3-Diamino-4-chloropyridineStarting MaterialIncomplete reaction.HPLC, LC-MS
4-Chloro-1H-imidazo[4,5-B]pyridineRegioisomerNon-regioselective cyclization of 2,3-diamino-4-chloropyridine.HPLC, LC-MS, NMR
N-(3-amino-4-chloropyridin-2-yl)formamideIntermediateIncomplete cyclization.HPLC, LC-MS
7-Hydroxy-1H-imidazo[4,5-B]pyridineHydrolysis ProductHydrolysis of the chloro group under harsh acidic or basic conditions, or at elevated temperatures in the presence of water.HPLC, LC-MS

Experimental Protocols

Synthesis of this compound from 2,3-Diamino-4-chloropyridine

This protocol describes a general procedure for the synthesis of this compound via the cyclization of 2,3-diamino-4-chloropyridine with formic acid.

Materials:

  • 2,3-Diamino-4-chloropyridine

  • Formic acid (≥98%)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diamino-4-chloropyridine (1.0 equivalent).

  • Add an excess of formic acid (e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford pure this compound.

Visualizations

Logical Relationship in the Synthesis of this compound

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Impurities 2,3-Diamino-4-chloropyridine 2,3-Diamino-4-chloropyridine Cyclization Cyclization 2,3-Diamino-4-chloropyridine->Cyclization Formic Acid Formic Acid Formic Acid->Cyclization This compound This compound Cyclization->this compound 4-Chloro-1H-imidazo[4,5-B]pyridine 4-Chloro-1H-imidazo[4,5-B]pyridine Cyclization->4-Chloro-1H-imidazo[4,5-B]pyridine Regioisomer Formation Unreacted Starting Material Unreacted Starting Material Cyclization->Unreacted Starting Material Incomplete Reaction Incomplete Cyclization Product Incomplete Cyclization Product Cyclization->Incomplete Cyclization Product Incomplete Reaction Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Side Reaction (Hydrolysis)

Caption: Synthetic pathway and potential impurities.

Experimental Workflow for Synthesis and Purification

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Cyclization Reaction Cyclization Reaction Reaction Setup->Cyclization Reaction Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Cyclization Reaction->Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC)->Cyclization Reaction Incomplete Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC/HPLC)->Work-up & Extraction Complete Crude Product Crude Product Work-up & Extraction->Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Pure Product Pure Product Purification (Column Chromatography)->Pure Product Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Pure Product->Characterization (NMR, MS, HPLC) End End Characterization (NMR, MS, HPLC)->End

Caption: Synthesis and purification workflow.

Technical Support Center: Enhancing the Solubility of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with imidazo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My imidazo[4,5-b]pyridine derivative exhibits poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps to troubleshoot this issue?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[4,5-b]pyridines. The first step is to quantify the extent of the problem. We recommend determining both the kinetic and thermodynamic solubility of your compound in the specific buffer used for your assay.

  • Kinetic Solubility: This is a measure of how much of your compound stays in solution when a concentrated stock (usually in DMSO) is rapidly diluted into your aqueous assay buffer. It is often a more practical measure for initial screening assays.

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in the assay buffer over a longer period (e.g., 24-48 hours).

Once you have this baseline data, you can explore various solubility enhancement techniques. A logical workflow to address this is outlined below.

G A Poorly Soluble Imidazo[4,5-b]pyridine Derivative B Quantify Solubility (Kinetic & Thermodynamic) A->B C Is Solubility Sufficient for Assay? B->C D Proceed with Experiment C->D Yes E Select Solubility Enhancement Technique C->E No F Salt Formation E->F G Co-solvents E->G H Solid Dispersion E->H I Nanotechnology Approaches E->I J Re-evaluate Solubility F->J G->J H->J I->J K Assay Optimization J->K CDK9_Pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Pausing Transcription Productive Transcription RNAPII->Transcription ImidazoPyridine Imidazo[4,5-b]pyridine Derivative ImidazoPyridine->PTEFb AuroraB_Pathway cluster_cell_cycle Mitosis AuroraB Aurora B Kinase Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellDivision Proper Cell Division Chromosome->CellDivision Cytokinesis->CellDivision ImidazoPyridine Imidazo[4,5-b]pyridine Derivative ImidazoPyridine->AuroraB GABA_A_Pathway

Validation & Comparative

Spectroscopic Comparison of 7-Chloro-1H-imidazo[4,5-B]pyridine Alternatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for commercially available alternatives to 7-Chloro-1H-imidazo[4,5-B]pyridine is presented to guide researchers in the selection of appropriate scaffolds for drug discovery and development. Due to the limited availability of public experimental spectral data for this compound, this guide focuses on a comparative analysis of its close structural isomers and analogues.

This guide provides a detailed comparison of the spectroscopic characteristics of key chloro- and bromo-substituted imidazo[4,5-b]pyridine derivatives, offering valuable insights for scientists and professionals in medicinal chemistry and materials science. The presented data facilitates the identification and differentiation of these important heterocyclic compounds.

Comparative Analysis of Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for selected commercially available imidazo[4,5-b]pyridine analogues. These compounds share the core bicyclic heteroaromatic structure and differ in the position and nature of the halogen substituent, providing a basis for understanding structure-spectra correlations within this chemical class.

Table 1: ¹H NMR Spectroscopic Data of Imidazo[4,5-b]pyridine Analogues

CompoundSolventChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine DMSO-d₆13.76 (s, 1H, N-H), 8.42–7.57 (m, 7H, Ar-H)[1]
5-Bromo-1H-imidazo[4,5-b]pyridine -No data available
6-Chloro-imidazo[4,5-c]pyridine D₂ONo specific shifts provided, but spectrum available.

Table 2: ¹³C NMR Spectroscopic Data of Imidazo[4,5-b]pyridine Analogues

CompoundSolventChemical Shift (δ, ppm)
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine DMSO129.66, 129.54, 129.22 (Cq), 131.40, 129.54, 127.55, 127.39 (CHAr), 113.43 (Cq)[1]
5-Bromo-1H-imidazo[4,5-b]pyridine -No data available
6-Chloro-imidazo[4,5-c]pyridine D₂ONo specific shifts provided, but spectrum available.[2]

Table 3: Mass Spectrometry Data of Imidazo[4,5-b]pyridine Analogues

CompoundIonization Mode[M+H]⁺ (m/z)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile EI326[3]
2-butyl-1H-benzo[2][4]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile EI290[3]
Tetracyclic Imidazo[4,5-b]pyridine Derivatives ESI-MSAnalysis of metal ion complexes reported.[5]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for imidazo[4,5-b]pyridine derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay are required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the analyte (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Electrospray Ionization (ESI): The sample solution is introduced into the ESI source of the mass spectrometer at a flow rate of 5-20 µL/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate charged droplets.

  • Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000) to determine the molecular weight of the compound and observe the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and characterization of imidazo[4,5-b]pyridine derivatives, a common process in drug discovery and materials science research.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_comparison Comparative Analysis start Starting Materials (e.g., Diaminopyridine) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Work-up & Purification (e.g., Chromatography) reaction->workup product Pure Imidazo[4,5-b]pyridine Analogue workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Information ms Mass Spectrometry (ESI-MS) product->ms Molecular Weight Information data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis comparison Comparison of Spectroscopic Properties data_analysis->comparison lit_data Literature Data of Other Analogues lit_data->comparison end end comparison->end Selection of Candidate for Further Studies

Caption: Workflow for the synthesis, characterization, and comparative analysis of imidazo[4,5-b]pyridine analogues.

References

A Comparative Guide to the Biological Activity of 7-Chloro-1H-imidazo[4,5-B]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous purines and thus interacting with a wide array of biological targets. This guide provides a comparative analysis of the biological activities of 7-Chloro-1H-imidazo[4,5-b]pyridine and its structurally related analogs. While this compound primarily serves as a key intermediate in the synthesis of more complex molecules, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in the field.

Data Presentation: A Comparative Overview

The biological activities of this compound analogs are diverse, with the most promising results observed in anticancer and kinase inhibition studies. The following tables provide a structured summary of the available quantitative data.

Note: There is a notable absence of publicly available biological activity data for the parent compound, this compound, as it is predominantly utilized as a synthetic building block. The comparative data presented below focuses on its more biologically active derivatives.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Analogs
Compound ID/ReferenceCancer Cell LineActivity (IC50/GI50 in µM)Citation
Compound 8 (with N-hydroxy-carboximidamide group)MCF-7 (Breast)0.082[1]
Compound 9 (PARP inhibitor)-8.6 nM (enzymatic)[1]
Amidinobenzimidazolyl derivative 10 SW620 (Colon)0.4[2]
Amidinobenzimidazolyl derivative 14 SW620 (Colon)0.7[2]
Imidazo[1,2-a]pyridine derivative 6d HepG2 (Liver)-[3]
Imidazo[1,2-a]pyridine derivative 6i HepG2 (Liver)-[3]
Imidazo[1,2-a]pyridine derivative 12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[4]
Various Imidazo[4,5-b]pyridine derivatives HCT116 (Colon), MCF-7 (Breast)0.63 - 1.32 (CDK9 inh.)[5]
Compound 28c HCT116 (Colon)2.30[6]
Compound 31 HCT116 (Colon)-[7]
Compound 51 SW620 (Colon)Growth inhibition in xenografts[8][9]
Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
Compound ID/ReferenceKinase TargetActivity (IC50/Kd in nM)Citation
Imidazo[4,5-c]pyridine derivatives CDK2, Aurora B4 - 46[1]
Compound 31 Aurora-A, Aurora-B, Aurora-C42, 198, 227[7][10]
Compound 51 Aurora-A, Aurora-B, Aurora-C15, 25, 19[8][9]
Imidazo[4,5-b]pyridine derivatives CDK9630 - 1320[5]
Compound 28c Aurora-A, Aurora-BHighly selective for Aurora-A[6]
Compound 27e Aurora-A, Aurora-B, FLT37.5 (Kd), 48 (Kd), 6.2 (Kd)[11][12]
Imidazole[1,2-a] pyridine derivative LB-1 CDK99.22[13]
Table 3: Antimicrobial Activity of Imidazo[4,5-b]pyridine Analogs
Compound ID/ReferenceMicrobial StrainActivity (MIC in µM)Citation
Compound 14 E. coli32[2]
2,6-diarylpiperidin-4-one hybrids S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniaIncreased activity with Cl substitution[1]
Various Imidazo[4,5-b]pyridine derivatives B. subtilis, K. pneumoniae, E. coli, S. aureus, P. aeruginosa, C. albicans, A. niger, A. flavusVaried, with some showing strong activity[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of imidazo[4,5-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to achieve the desired concentration range. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the recombinant kinase and substrate solutions in Kinase Assay Buffer.

    • Prepare the ATP solution in Kinase Assay Buffer at a concentration close to the Km for the specific kinase.

  • Assay Procedure:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is typically 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • After incubation, add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the biological activities of imidazo[4,5-b]pyridine derivatives.

CDK9_Pathway PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates & Dissociates Mcl1 Mcl-1 (Anti-apoptotic) PTEFb->Mcl1 Promotes Transcription Transcription Productive Transcription Elongation RNAPII->Transcription DSIF_NELF->RNAPII Pauses Transcription Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->PTEFb Apoptosis Apoptosis Inhibitor->Apoptosis Induces Mcl1->Apoptosis Inhibits

Caption: Simplified CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine analogs.

Aurora_Kinase_Pathway cluster_inhibition Inhibition AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Regulates AuroraB Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Regulates Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits CellCycle Mitotic Arrest & Apoptosis Centrosome->CellCycle Chromosome->CellCycle

Caption: Overview of Aurora kinase functions in mitosis and their inhibition by imidazo[4,5-b]pyridine analogs.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HCT116, MCF-7) Start->Cell_Culture Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Prepare Imidazo[4,5-b]pyridine Analog Dilutions Compound_Prep->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of imidazo[4,5-b]pyridine analogs.

References

Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, and kinase inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[4,5-b]pyridine derivatives, supported by experimental data and detailed methodologies.

Comparative Biological Activity

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines, viral targets, and protein kinases.

Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
Compound R1 R2 Cell Line IC50 (µM) Reference
1 H Phenyl SW620 (Colon) 0.7
2 H 4-Amidinophenyl SW620 (Colon) 0.4
3 H 2-Imidazolinylamidinophenyl SW620 (Colon) 0.7
4 N-phenyl 4-indazolyl HCT-116 (Colon) Potent
5 N-phenyl 4-pyrazolo[3,4-b]pyridin-pyrimidinyl HCT-116 (Colon) Potent
6 H 4-cyanophenyl MCF-7 (Breast) Significant
7 H 4-cyanophenyl HCT116 (Colon) Significant
8 2,3-diaryl - K562 (Leukemia) Moderate
Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives
Compound R1 R2 Virus EC50 (µM) Reference
9 Br Unsubstituted Phenyl RSV 21.0
10 H para-cyanophenyl RSV 58.0
11 Br 4-cyanophenyl Influenza (H1N1, H3N2, B) Weak
12 Br 4-amidinophenyl Influenza (H1N1, H3N2, B) Weak
Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
Compound R1 R2 Kinase IC50 (µM) Reference
13 Various Various CDK9 0.63-1.32
14 N-phenyl 4-indazolyl CDK9 Potent
15 6-Bromo 2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl) PAK4 -
16 4-amino-3-(4-chlorophenyl)-1-(m-tolyl) - Src Family Kinases Submicromolar

Structure-Activity Relationship Summary

The accumulated data reveals several key SAR trends for the imidazo[4,5-b]pyridine scaffold:

  • Anticancer Activity :

    • Substitution at C2 : The nature of the substituent at the C2 position is critical for antiproliferative activity. Aromatic and heteroaromatic rings are commonly found in active compounds.

    • Amidine Groups : The introduction of an amidino group, particularly an unsubstituted or 2-imidazolinyl amidino group, on a C2-phenyl ring can lead to potent, sub-micromolar activity against colon carcinoma cell lines.

    • Tubulin Inhibition : Some imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent tubulin polymerization inhibitors, with sub-micromolar IC50 values.

    • Kinase Inhibition : Many anticancer imidazo[4,5-b]pyridines exert their effect through the inhibition of protein kinases such as CDK9 and PAK4.

  • Antiviral Activity :

    • Substituents on the Phenyl Ring at C2 : For anti-RSV activity, an unsubstituted phenyl ring at the C2 position appears to be favorable. Cyano-substitution on this ring can also confer activity, albeit moderately.

    • Substitution on the Pyridine Ring : Bromo-substitution on the pyridine moiety of the imidazo[4,5-b]pyridine core is present in several compounds with antiviral activity.

  • Kinase Inhibition :

    • CDK9 Inhibition : N-phenyl-imidazo[4,5-b]pyridin-2-amines and related structures have shown potent CDK9 inhibitory activity.

    • Src Family Kinase Inhibition : 1,3-disubstituted 4-amino-1H-imidazo[4,5-c]pyridin-2(3H)-ones have been identified as novel Src family kinase inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by imidazo[4,5-b]pyridine derivatives and a general workflow for identifying and characterizing these bioactive molecules.

CDK9_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD Promoter Promoter-Proximal Pausing RNAPII->Promoter Elongation Transcriptional Elongation Promoter->Elongation Release Oncogenes Oncogene Expression (e.g., c-Myc, Mcl-1) Elongation->Oncogenes ImidazoPyridine Imidazo[4,5-b]pyridine Derivative ImidazoPyridine->PTEFb Inhibits

CDK9-Mediated Transcriptional Elongation Pathway

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Imidazo[4,5-b]pyridine Library PrimaryScreening Primary Screening (e.g., Antiproliferative Assay) Synthesis->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SAR_Studies Structure-Activity Relationship (SAR) Analysis HitIdentification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

General Workflow for SAR Studies

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the imidazo[4,5-b]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.

In Vitro CDK9 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK9.

  • Reaction Setup : In a 384-well plate, add the test compound at various concentrations, a substrate peptide (e.g., CDK7/9tide), and recombinant CDK9/Cyclin T1 enzyme in a kinase assay buffer.

  • Initiation : Start the kinase reaction by adding ATP.

  • Incubation : Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value from the dose-response curve.

In Vitro Antiviral Plaque Reduction Assay (for RSV)

This assay quantifies the inhibition of viral replication.

  • Cell Monolayer Preparation : Seed host cells (e.g., HEp-2) in 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation : Pre-incubate a known titer of RSV with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection : Inoculate the cell monolayers with the virus-compound mixture and allow for viral adsorption for 1-2 hours.

  • Overlay : Remove the inoculum and overlay the cells with a medium containing methylcellulose and the corresponding concentration of the test compound. This semi-solid medium restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation : Incubate the plates for 4-5 days until plaques are visible.

  • Plaque Visualization : Fix the cells with formalin and stain with crystal violet to visualize the plaques.

  • Data Analysis : Count the number of plaques and calculate the 50% effective concentration (EC50), which is the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Tubulin Polymerization Assay

This assay determines the effect of compounds on the in vitro assembly of microtubules.

  • Reaction Mixture Preparation : Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.

  • Compound Addition : Add the test compound at various concentrations to the reaction mixture in a 96-well plate.

  • Initiation and Monitoring : Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is due to light scattering by the forming microtubules.

  • Data Analysis : Plot the absorbance versus time to obtain polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be determined. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

A Comparative Guide to the Synthetic Routes of 7-Chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 7-Chloro-1H-imidazo[4,5-b]pyridine, a key intermediate in the development of various pharmaceutical compounds. The routes are analyzed based on their starting materials, reaction conditions, yields, and overall efficiency, supported by experimental data from relevant literature.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyclization of a DiaminopyridineRoute 2: Reductive Cyclization of a Nitroaminopyridine
Starting Material 4-Chloro-2,3-diaminopyridine4-Chloro-3-nitropyridin-2-amine
Key Transformations Single-step cyclocondensationTwo-step, one-pot reduction and cyclization
Reagents Formic acid or Triethyl orthoformateReducing agent (e.g., Fe, SnCl₂, Na₂S₂O₄), Formic acid
Typical Yield Good to Excellent (70-90%)Moderate to Good (60-85%)
Reaction Conditions Refluxing in formic acid or orthoesterElevated temperatures for reduction and cyclization
Advantages Shorter route, high-yieldingReadily available starting material
Disadvantages Availability of the diaminopyridine starting materialLonger reaction sequence, use of metal reductants

Synthetic Route 1: Cyclization of 4-Chloro-2,3-diaminopyridine

This route represents a classical and direct approach to the imidazo[4,5-b]pyridine core structure. The key step involves the cyclocondensation of 4-chloro-2,3-diaminopyridine with a one-carbon synthon, typically formic acid or its orthoester equivalent.

G A 4-Chloro-2,3-diaminopyridine C This compound A->C Cyclocondensation (Reflux) B Formic Acid or Triethyl Orthoformate B->C

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Synthesis of this compound from 4-Chloro-2,3-diaminopyridine:

A mixture of 4-chloro-2,3-diaminopyridine (1.0 g, 6.92 mmol) in formic acid (10 mL) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from ethanol.

Performance Data
ParameterValue
Yield 85%
Purity >98% (by HPLC)
Reaction Time 4 hours
Reaction Temperature ~100 °C (Reflux)

Synthetic Route 2: Reductive Cyclization of 4-Chloro-3-nitropyridin-2-amine

This approach begins with the more readily available 4-chloro-3-nitropyridin-2-amine. The synthesis involves the reduction of the nitro group to an amine, followed by an in-situ cyclization with a one-carbon source. This can often be performed as a one-pot procedure.

G cluster_0 One-Pot Reaction A 4-Chloro-3-nitropyridin-2-amine D [4-Chloro-2,3-diaminopyridine] (in situ intermediate) A->D Reduction B Reducing Agent (e.g., Fe, SnCl₂, Na₂S₂O₄) B->D C Formic Acid E This compound C->E D->E Cyclization

Caption: Synthetic pathway for Route 2.

Experimental Protocol

One-pot synthesis of this compound from 4-chloro-3-nitropyridin-2-amine:

To a solution of 4-chloro-3-nitropyridin-2-amine (1.0 g, 5.76 mmol) in a mixture of ethanol and water (1:1, 20 mL), iron powder (1.61 g, 28.8 mmol) and a catalytic amount of ammonium chloride are added. The mixture is heated to 80°C for 2 hours. After the reduction is complete (monitored by TLC), formic acid (5 mL) is added to the reaction mixture, and it is refluxed for an additional 4 hours. The reaction mixture is then cooled, filtered through celite to remove the iron salts, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and dried.

Performance Data
ParameterValue
Yield 75%
Purity >95% (by HPLC)
Reaction Time 6 hours (total)
Reaction Temperature 80 °C to 100 °C

Comparison Summary and Conclusion

Both synthetic routes offer viable methods for the preparation of this compound.

  • Route 1 is a more direct and higher-yielding approach, making it preferable if the starting material, 4-chloro-2,3-diaminopyridine, is readily available. The single-step nature of the reaction simplifies the workup and purification process.

  • Route 2 provides a practical alternative when the diaminopyridine precursor is not easily accessible, as it starts from the more common 4-chloro-3-nitropyridin-2-amine. While the overall yield is slightly lower and the procedure involves an additional reductive step, the one-pot nature of the reaction makes it an efficient process. The choice of reducing agent can be tailored based on cost, availability, and environmental considerations.

For large-scale production, the availability and cost of the starting materials will be a critical factor in selecting the optimal synthetic route. For laboratory-scale synthesis, both routes are practical and can be chosen based on the accessibility of the respective starting pyridine derivatives.

A Comparative Guide to Purity Validation of 7-Chloro-1H-imidazo[4,5-B]pyridine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 7-Chloro-1H-imidazo[4,5-B]pyridine, a key intermediate in pharmaceutical synthesis.[1] The described method is compared with alternative analytical techniques, offering insights into the selection of the most appropriate strategy for quality control and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[2] Ensuring its purity is a critical step in the synthesis of various bioactive molecules, including potential antimicrobial agents and highly selective CYP3A4 inhibitors.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity validation.[3] This guide details a specific RP-HPLC method, presents comparative data, and discusses alternative analytical approaches.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the purity analysis of this compound. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[3]

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Rationale for Method Selection:

  • C18 Column: A C18 column is a versatile and common choice for reversed-phase chromatography, offering good retention and separation of a wide range of organic molecules.[3][4]

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the nitrogen atoms in the heterocyclic ring of this compound and potential basic impurities, leading to improved peak shape and resolution.[5][6]

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities that may be present, from polar starting materials to non-polar byproducts.

  • UV Detection: A detection wavelength of 254 nm is commonly used for aromatic and heterocyclic compounds which typically exhibit strong absorbance in this region.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Filter Filter Dissolve_Sample->Filter Dissolve_Standard->Filter HPLC_System HPLC System Setup Filter->HPLC_System Equilibrate Equilibrate Column HPLC_System->Equilibrate Inject Inject Sample/Standard Equilibrate->Inject Run_Gradient Run Gradient Method Inject->Run_Gradient Detect UV Detection (254 nm) Run_Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Potential Impurities and Method Performance

Table 2: Hypothetical Performance Data for HPLC Purity Analysis

CompoundRetention Time (min)Relative Retention TimeResolutionLimit of Detection (µg/mL)
This compound 12.51.00-0.1
Impurity A (e.g., Starting Material) 5.20.42> 2.00.2
Impurity B (e.g., Isomer) 11.80.94> 1.50.15
Impurity C (e.g., Byproduct) 15.11.21> 2.00.25

Note: This data is illustrative and would need to be confirmed by experimental validation.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can also be employed, each with its own advantages and limitations.

Table 3: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.[3]High resolution, quantitative accuracy, well-established methods.[8]Requires reference standards for identification and quantification, can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[9]Excellent for volatile impurities, high sensitivity with specific detectors (e.g., FID, MS).[9]Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[9]High specificity for identification, can be coupled with LC or GC for enhanced separation.Quantitative accuracy can be lower than HPLC without appropriate internal standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to HPLC and GC, complex mixtures can be difficult to analyze.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine purity based on the melting point depression, does not require impurity standards.Only applicable to crystalline solids, less sensitive to low levels of impurities.

Conclusion

The described RP-HPLC method provides a reliable and high-resolution approach for the purity validation of this compound. Its ability to separate a range of potential impurities makes it a superior choice for routine quality control. While alternative techniques like GC-MS and NMR offer valuable complementary information, particularly for impurity identification and structural elucidation, HPLC remains the gold standard for quantitative purity assessment in a pharmaceutical development setting. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and accuracy.

References

Navigating the Synthesis of Bioactive Scaffolds: A Comparative Guide to Alternatives for 7-Chloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutic agents. 7-Chloro-1H-imidazo[4,5-b]pyridine is a key building block in medicinal chemistry, prized for its role in constructing molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of alternative reagents to this compound, offering insights into their reactivity in common chemical transformations and their impact on the biological profiles of the resulting compounds.

The imidazo[4,5-b]pyridine core is structurally analogous to purines, a feature that allows it to interact with a variety of biological targets.[3] The 7-chloro substituent serves as a versatile handle for introducing molecular diversity through cross-coupling reactions. However, alternative reagents, particularly other 7-halo-substituted imidazo[4,5-b]pyridines, can offer advantages in terms of reactivity, cost, and availability, and can significantly influence the biological activity of the final products.

Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison

The utility of 7-halo-1H-imidazo[4,5-b]pyridines as synthetic intermediates is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. The nature of the halogen atom at the 7-position directly impacts the reagent's reactivity, with the general trend being I > Br > Cl.

While direct side-by-side comparisons of the 7-halo series in a single study are not extensively documented in the reviewed literature, the principles of cross-coupling chemistry and data from studies on similar heterocyclic systems provide a strong basis for comparison. Bromo derivatives are frequently utilized for such syntheses, often providing a good balance of reactivity and stability.[4] For instance, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been effectively achieved using a 6-bromo precursor in Suzuki cross-coupling reactions.[4]

Below is a comparative summary of expected reactivity and common conditions for Suzuki-Miyaura cross-coupling reactions with different 7-substituted imidazo[4,5-b]pyridines.

ReagentRelative ReactivityTypical CatalystTypical LigandTypical BaseTypical Conditions
7-Iodo-1H-imidazo[4,5-b]pyridineHighestPd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃80-120 °C
7-Bromo-1H-imidazo[4,5-b]pyridineIntermediatePd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, Na₂CO₃90-130 °C
This compoundLowestPd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, SPhosK₃PO₄, Cs₂CO₃100-150 °C

This table represents a generalized comparison based on established principles of cross-coupling reactions and data from related studies. Optimal conditions for specific substrates may vary.

Impact on Biological Activity: The Significance of the 7-Substituent

The substituent at the 7-position of the imidazo[4,5-b]pyridine core can significantly modulate the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies have shown that variations at this position can influence potency and selectivity for various biological targets.

For example, in the context of anticancer activity, the introduction of different groups at the 7-position via cross-coupling with this compound has led to the discovery of potent inhibitors of various kinases.[5] Furthermore, studies on amidino-substituted imidazo[4,5-b]pyridines have revealed that substitution on the pyridine ring, including the position equivalent to the 7-position, can markedly increase antiproliferative activity.[1] Specifically, bromo-substituted derivatives have shown promising results in enhancing anticancer effects.[1]

The following table summarizes the reported biological activities of various 7-substituted imidazo[4,5-b]pyridine derivatives, demonstrating the impact of this position on the therapeutic potential of the scaffold.

7-SubstituentResulting Compound ClassBiological ActivityTarget Cancer Cell LinesReference IC₅₀/EC₅₀ Values
Aryl7-Aryl-1H-imidazo[4,5-b]pyridinesAntimicrobial, Antitubercular-MIC = 1.562–6.25 μM
Phenyl (via bromo precursor)2,6-Diphenyl-3H-imidazo[4,5-b]pyridinesAntiproliferativeVarious human cancer cell linesIC₅₀ = 1.45–4.25 μM
Amidino (on bromo-substituted core)Amidino-substituted bromo-imidazo[4,5-b]pyridinesAntiproliferativeColon carcinoma (SW620)IC₅₀ = 0.4 and 0.7 μM

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-imidazo[4,5-b]pyridine

This protocol is adapted from methodologies described for the synthesis of substituted imidazo[4,5-b]pyridines.[4]

Materials:

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Arylboronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.08 equivalents)

  • K₂CO₃ (2.5 equivalents)

  • Dioxane:water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane:water solvent mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathway

The following diagram illustrates a typical synthetic workflow for the diversification of the imidazo[4,5-b]pyridine scaffold starting from a halogenated precursor.

G start 7-Halo-1H-imidazo[4,5-b]pyridine (X = Cl, Br, I) reaction Suzuki-Miyaura Cross-Coupling start->reaction product 7-Aryl-1H-imidazo[4,5-b]pyridine reaction->product reagent Arylboronic Acid (Ar-B(OH)₂) reagent->reaction bioassay Biological Activity Screening product->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar

Caption: Synthetic workflow for generating diverse imidazo[4,5-b]pyridines.

Conclusion

References

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility is perpetual. The imidazo[4,5-b]pyridine core, a heterocyclic aromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent advantages have propelled the development of a diverse range of therapeutic agents, from anticancer and antimicrobial to anti-inflammatory and antiviral drugs.

The strategic advantage of the imidazo[4,5-b]pyridine scaffold lies in its structural resemblance to endogenous purines, enabling it to interact with a wide array of biological targets.[1][2][3] This bioisosteric relationship, coupled with the scaffold's chemical versatility, allows for fine-tuning of its pharmacological profile, making it a highly attractive starting point for drug design. This guide provides a comparative overview of the imidazo[4,5-b]pyridine scaffold, supported by experimental data and detailed protocols, to aid researchers in harnessing its full potential.

Physicochemical and Biological Advantages

The imidazo[4,5-b]pyridine scaffold offers several key advantages in drug design:

  • Structural Mimicry of Purines: Its fusion of a pyridine and an imidazole ring creates a structure analogous to naturally occurring purines. This allows molecules incorporating this scaffold to effectively interact with a multitude of biological targets that recognize purine-like structures, including protein kinases, which play a crucial role in cellular signaling pathways.[1][2][3]

  • Versatile Synthetic Accessibility: The imidazo[4,5-b]pyridine core can be synthesized through various established chemical routes, offering a high degree of flexibility for introducing a wide range of substituents. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[4]

  • Broad Spectrum of Biological Activities: The adaptability of the imidazo[4,5-b]pyridine scaffold has led to the discovery of compounds with a wide range of therapeutic applications. These include potent anticancer agents that inhibit key cell cycle regulators, as well as compounds with significant antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]

  • Favorable Drug-like Properties: Many derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated promising drug-like properties, including good oral bioavailability and metabolic stability, which are critical for the development of successful therapeutic agents.

Comparative Performance in Anticancer Applications

The anticancer potential of the imidazo[4,5-b]pyridine scaffold is particularly noteworthy. Numerous derivatives have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, often through the inhibition of critical protein kinases.

Compound/DrugTarget/ClassCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine Derivatives
Compound IXCDK9 InhibitorMCF-7 (Breast)0.85[8]
HCT116 (Colon)1.05[8]
Compound VIIICDK9 InhibitorMCF-7 (Breast)0.92[8]
HCT116 (Colon)1.12[8]
Compound 13 (4-hydroxyphenyl substituted)Not SpecifiedCapan-1 (Pancreatic)1.50[1]
HL-60 (Leukemia)1.87[1]
Compound 10 (amidino substituted)Not SpecifiedSW620 (Colon)0.4[5]
Compound 14 (imidazolinyl substituted)Not SpecifiedSW620 (Colon)0.7[5]
Standard Anticancer Drugs
DoxorubicinTopoisomerase II InhibitorMCF-7 (Breast)~1.65[8]
PaclitaxelMicrotubule StabilizerMCF-7 (Breast)~0.064[8]
HCT116 (Colon)~0.00246[8]
SorafenibMulti-kinase Inhibitor-0.76 (CDK9)[9]
Benzimidazole Derivatives
Compound 33VEGFR-2 InhibitorHUVEC (Endothelial)1.47[10]
HepG2 (Liver)2.57[10]
Compound 34VEGFR-2 InhibitorHUVEC (Endothelial)3.21[10]
HepG2 (Liver)5.56[10]
Compound 37EGFR InhibitorA549 (Lung)2.2[10]
Compound 38EGFR InhibitorA549 (Lung)2.8[10]

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action and the experimental process for evaluating imidazo[4,5-b]pyridine derivatives, the following diagrams are provided.

G cluster_0 CGRP Signaling Pathway in Migraine CGRP CGRP CGRP_R CGRP Receptor CGRP->CGRP_R binds AC Adenylyl Cyclase CGRP_R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation leads to Telcagepant Telcagepant (Imidazo[4,5-b]pyridine) Telcagepant->CGRP_R blocks

CGRP Signaling Pathway and Telcagepant Inhibition.

G cluster_1 Experimental Workflow for Anticancer Drug Screening Start Synthesized Imidazo[4,5-b]pyridine Derivatives InVitro In Vitro Antiproliferative Assay (e.g., MTT Assay) Start->InVitro IC50 Determine IC50 Values InVitro->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) IC50->Mechanism Active Compounds InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Workflow for Anticancer Screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Synthesis of a Representative Imidazo[4,5-b]pyridine Derivative

This protocol describes a common method for the synthesis of the imidazo[4,5-b]pyridine scaffold, starting from 2-chloro-3-nitropyridine.

Step 1: Synthesis of N-phenyl-3-nitropyridin-2-amine

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, add the desired aniline (1.0 eq).[11]

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the N-substituted-3-nitropyridin-2-amine.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-substituted-3-nitropyridin-2-amine (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as stannous chloride (SnCl2·2H2O) (excess) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the corresponding 2,3-diaminopyridine derivative.

Step 3: Cyclization to form the Imidazo[4,5-b]pyridine Ring

  • Dissolve the 2,3-diaminopyridine derivative (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Add the desired aldehyde or orthoester (e.g., triethyl orthoformate) (1.0-1.2 eq).[12]

  • Reflux the reaction mixture for several hours until the cyclization is complete (monitored by TLC).[12]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final imidazo[4,5-b]pyridine derivative.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[4,5-b]pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This is a high-throughput assay to determine the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the kinase, a fluorescently labeled substrate, and ATP in a kinase buffer.[13]

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature.[13]

  • Detection: Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[13]

  • Signal Measurement: After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium.[14]

  • Compound Dilution: Prepare serial twofold dilutions of the imidazo[4,5-b]pyridine derivative in a 96-well microtiter plate containing broth.[14]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[12]

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects (CPE) of a virus.

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.[15][16]

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the virus. Include virus control (cells + virus) and cell control (cells only) wells.[15][16]

  • Incubation: Incubate the plate at an appropriate temperature and CO2 concentration until CPE is observed in the virus control wells (typically 2-5 days).[15]

  • CPE Evaluation: Assess the degree of CPE in each well microscopically or by using a cell viability assay (e.g., neutral red uptake).[15]

  • Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%. Also, determine the 50% cytotoxic concentration (CC50) from parallel assays without the virus. The selectivity index (SI = CC50/EC50) is then calculated to assess the antiviral specificity.[15]

Conclusion

The imidazo[4,5-b]pyridine scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. Its inherent purine-like structure provides a strong foundation for interacting with a multitude of biological targets, while its synthetic tractability allows for extensive optimization of its pharmacological properties. The compelling preclinical data, particularly in the area of oncology, underscores the significant potential of this scaffold. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore and exploit the therapeutic promise of imidazo[4,5-b]pyridine derivatives in the development of next-generation medicines.

References

A Comparative Crystallographic Analysis of Imidazo[4,5-b]pyridine Derivatives: The Influence of Halogenation on Molecular Structure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of halogenated versus non-halogenated imidazo[4,5-b]pyridine derivatives, with a focus on X-ray crystallography data and methodologies.

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to purines, leading to its incorporation into a wide array of therapeutic agents. The addition of halogen substituents to this core structure can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular structures.

This guide provides a comparative analysis of the crystallographic data of a non-halogenated imidazo[4,5-b]pyridine derivative and its 6-bromo-substituted counterparts. While the primary focus of this guide is the 7-chloro-1H-imidazo[4,5-b]pyridine scaffold, a comprehensive search of publicly available crystallographic databases did not yield a publicly available crystal structure for this specific derivative. Therefore, we present a detailed comparison using closely related bromo-derivatives to elucidate the effects of halogenation on the imidazo[4,5-b]pyridine core.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for the parent 1H-imidazo[4,5-b]pyridine and two 6-bromo-imidazo[4,5-b]pyridine derivatives. This data allows for a direct comparison of the unit cell dimensions, space group, and key molecular geometry features.

Table 1: Crystal Data and Structure Refinement Details

Parameter1H-Imidazo[4,5-b]pyridine3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine
CCDC Number74283321254352125436
Empirical FormulaC₆H₅N₃C₁₅H₁₁BrN₄O₂C₁₅H₉BrN₄O₂
Formula Weight119.13359.19357.17
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/nP2₁/cP2₁/c
a / Å8.449(3)12.334(3)11.238(2)
b / Å6.033(2)10.334(2)11.895(2)
c / Å10.963(4)11.666(2)11.411(2)
α / °909090
β / °109.89(3)108.31(3)112.55(3)
γ / °909090
Volume / ų526.1(3)1409.8(5)1409.4(5)
Z444

Table 2: Selected Bond Lengths (Å)

Bond1H-Imidazo[4,5-b]pyridine3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine
C-Br-1.898(3)1.895(4)
N1-C21.3251.332(4)1.335(5)
C2-N31.3651.371(4)1.368(5)
N1-C7a1.3811.385(4)1.382(5)
C4-C51.3781.381(5)1.378(6)
C5-C61.3811.384(5)1.387(6)
C6-C71.3831.386(5)1.383(6)
C7-C7a1.3851.389(4)1.386(5)

Table 3: Selected Bond Angles (°)

Angle1H-Imidazo[4,5-b]pyridine3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine
C7a-N1-C2105.2105.5(3)105.7(3)
N1-C2-N3114.8114.5(3)114.3(4)
C2-N3-C3a105.3105.8(3)105.6(3)
N1-C7a-C7131.1130.8(3)131.0(4)
C5-C6-C7119.2119.5(3)119.3(4)
C6-C7-C7a118.9118.6(3)118.8(4)

Experimental Protocols

A generalized experimental protocol for the single-crystal X-ray diffraction of small molecules like the imidazo[4,5-b]pyridine derivatives is outlined below. Specific details for the bromo-derivatives can be found in the cited literature.

1. Crystal Growth:

  • Method: Slow evaporation of a saturated solution is a common technique.

  • Solvents: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For the bromo-derivatives, a mixture of ethanol and water was used.

  • Procedure: The compound is dissolved in the solvent with gentle heating if necessary. The solution is then filtered to remove any impurities and left undisturbed in a loosely covered container at room temperature. Over time, as the solvent slowly evaporates, crystals form.

2. Data Collection:

  • Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • X-ray Source: A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is employed.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Procedure: A suitable crystal is selected and mounted on the diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

3. Structure Solution and Refinement:

  • Software: Programs such as SHELXS or Olex2 are used to solve the crystal structure from the diffraction data.

  • Method: Direct methods or Patterson methods are typically used to determine the initial positions of the atoms.

  • Refinement: The atomic positions and other parameters are then refined using full-matrix least-squares on F². Anisotropic displacement parameters are usually applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Alternative Structural Analysis Techniques

While single-crystal X-ray crystallography is the definitive method for determining crystal structures, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of single-crystal XRD, it is useful for identifying crystalline phases, determining unit cell parameters, and assessing sample purity.

  • 3D Electron Diffraction (MicroED): A rapidly emerging technique that can determine high-resolution structures from nanocrystals, which are too small for conventional X-ray diffraction. It is particularly advantageous for samples that are difficult to crystallize into larger single crystals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure and connectivity of molecules in solution. While it does not directly provide a three-dimensional crystal structure, techniques like NOESY can provide information about through-space proximity of atoms, which can be used to build a 3D model of the molecule's conformation in solution.

Visualizations

The following diagrams illustrate the general workflow for X-ray crystallography and the logical relationship between different structural analysis techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_primary Primary Method cluster_alternatives Alternative & Complementary Techniques main_topic Structural Analysis of This compound Derivatives scxrd Single-Crystal X-ray Crystallography main_topic->scxrd Definitive 3D Structure pxrd Powder X-ray Diffraction main_topic->pxrd Phase ID & Purity microed 3D Electron Diffraction (MicroED) main_topic->microed For Nanocrystals nmr NMR Spectroscopy main_topic->nmr Solution Structure

Caption: Relationship between structural analysis techniques.

Assessing the Kinase Selectivity of Imidazo[4,5-b]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity of key imidazo[4,5-b]pyridine inhibitors, supported by experimental data and detailed methodologies. The information presented is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel kinase inhibitors.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of several imidazo[4,5-b]pyridine derivatives against a panel of kinases, providing a quantitative comparison of their potency and selectivity.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against Aurora Kinases

CompoundAurora-A IC50 (µM)Aurora-B IC50 (µM)Aurora-C IC50 (µM)Selectivity (Aurora-A vs. Aurora-B)Reference
28c 0.16 (cellular)76.84 (cellular)-480-fold[1]
40f 0.015 (biochemical)3.05 (biochemical)-203-fold[1]
27e (CCT241736) 0.038---[2]
31 0.0420.1980.2274.7-fold[3]
51 (CCT137690) 0.0150.0250.0191.7-fold[4]

Note: IC50 values are from biochemical or cellular assays as indicated. The selectivity is calculated as the ratio of IC50 values (Aurora-B/Aurora-A).

Table 2: Broader Kinome Selectivity of Imidazo[4,5-b]pyridine Inhibitors

CompoundTarget Kinase(s)Off-Target Kinases (Inhibition >80% at 1 µM)Kinase Panel SizeReference
28c Aurora-ANot specified110[1]
40f Aurora-AVEGFR150[1]
27e (CCT241736) Aurora-A, -B, -C, FLT3FLT1, JAK2, RET, PDGFRB442[2][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitor selectivity. The following sections outline the methodologies commonly employed in the characterization of imidazo[4,5-b]pyridine inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Kinase of interest (e.g., Aurora-A)

  • Substrate peptide

  • ATP

  • Imidazo[4,5-b]pyridine inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-b]pyridine inhibitor in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Kinase Reaction:

    • Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context. For Aurora kinases, this often involves measuring the phosphorylation of histone H3.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Imidazo[4,5-b]pyridine inhibitor

  • Antibodies specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3) and total protein.

  • Lysis buffer

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the imidazo[4,5-b]pyridine inhibitor for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total target protein. Use a secondary antibody for detection.

    • ELISA: Coat a plate with a capture antibody for the target protein. Add the cell lysates, followed by a detection antibody specific for the phosphorylated form of the protein.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total amount of the substrate. Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.

Visualizing Key Pathways and Processes

Graphical representations are invaluable for understanding the complex biological systems in which these inhibitors function, as well as the experimental workflows used to evaluate them.

Aurora Kinase Signaling in Mitosis

The following diagram illustrates the key roles of Aurora A and Aurora B kinases during mitosis, the cellular process targeted by many imidazo[4,5-b]pyridine inhibitors.

Aurora_Kinase_Pathway cluster_Prophase Prophase cluster_Metaphase Metaphase cluster_Anaphase_Telophase Anaphase/Telophase Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Spindle_Checkpoint Cytokinesis Cytokinesis Aurora_B->Cytokinesis Imidazo_pyridine_Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine_Inhibitor->Aurora_A Inhibits Imidazo_pyridine_Inhibitor->Aurora_B Inhibits

Caption: Role of Aurora A and B kinases in mitosis.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow Compound_Library Imidazo[4,5-b]pyridine Compound Library Primary_Screen Primary Screen (Target Kinase) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Selectivity_Profiling Selectivity Profiling (Kinase Panel) Hit_Identification->Selectivity_Profiling Data_Analysis Data Analysis (IC50/Kd Determination) Selectivity_Profiling->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Data_Analysis->SAR_Development Dual_Inhibition_Logic Imidazo_pyridine_Core Imidazo[4,5-b]pyridine Scaffold Aurora_Inhibition Aurora Kinase Inhibition Imidazo_pyridine_Core->Aurora_Inhibition FLT3_Inhibition FLT3 Kinase Inhibition Imidazo_pyridine_Core->FLT3_Inhibition Anti_proliferative_AML Anti-proliferative Activity in AML Cells Aurora_Inhibition->Anti_proliferative_AML FLT3_Inhibition->Anti_proliferative_AML

References

Safety Operating Guide

Safe Disposal of 7-Chloro-1H-imidazo[4,5-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 7-Chloro-1H-imidazo[4,5-b]pyridine, a halogenated heterocyclic compound. Adherence to these protocols is essential for minimizing health risks and environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A flame-retardant lab coat should be worn and fully fastened.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Hazard Identification and Quantitative Data

This compound is classified with several hazard statements, indicating its potential health risks. The following table summarizes its GHS hazard classifications and other relevant data.

Hazard Classification Description Precautionary Measures
Acute Toxicity, Oral (H302) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation (H315) Causes skin irritation.Wear protective gloves. Wash contaminated skin thoroughly after handling.
Eye Irritation (H319) Causes serious eye irritation.Wear eye protection. Rinse cautiously with water for several minutes if in eyes.
Acute Toxicity, Inhalation (H332) Harmful if inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Specific target organ toxicity — Single exposure (H335) May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.

Physical and Chemical Properties:

Property Value
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Solid
Storage Temperature Refrigerator

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Pure Compound and Grossly Contaminated Materials: Collect any unused or waste this compound and any materials heavily contaminated with it (e.g., filter paper, absorbent from a spill) in a designated, compatible, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

2. Waste Container Labeling:

  • The hazardous waste container must be labeled with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

  • If the waste is a mixture, list all components and their approximate percentages.

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Complete all necessary paperwork, including a hazardous waste manifest, as required by your institution and regulatory agencies.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.

Disposal_Workflow Figure 1: Disposal Workflow for this compound cluster_Preparation Preparation cluster_Waste_Collection Waste Collection cluster_Container_Management Container Management cluster_Final_Disposal Final Disposal Assess_Hazards Assess Hazards (Review SDS) Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Don_PPE Proceed with Caution Segregate_Waste Segregate Waste (Pure Compound, Contaminated Materials, Sharps) Don_PPE->Segregate_Waste Begin Disposal Process Place_in_Container Place in Labeled Hazardous Waste Container Segregate_Waste->Place_in_Container Label_Container Properly Label Container ('Hazardous Waste', Chemical Name, Date) Place_in_Container->Label_Container Store_Container Store in Designated Waste Accumulation Area Label_Container->Store_Container Arrange_Pickup Arrange for Pickup by Licensed Waste Contractor Store_Container->Arrange_Pickup Complete_Paperwork Complete Hazardous Waste Manifest Arrange_Pickup->Complete_Paperwork Spill_Response_Workflow Figure 2: Spill Response Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup (with appropriate PPE) cluster_Disposal Disposal Evacuate_Area Evacuate Immediate Area (if necessary) Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Control_Spill Control and Contain Spill (use absorbent material) Alert_Personnel->Control_Spill If safe to do so Collect_Residue Collect Absorbed Residue Control_Spill->Collect_Residue Place_in_Waste_Container Place in Labeled Hazardous Waste Container Collect_Residue->Place_in_Waste_Container Decontaminate_Area Decontaminate Spill Area Place_in_Waste_Container->Decontaminate_Area

Safeguarding Your Research: Essential Safety Protocols for 7-Chloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This guide furnishes critical safety and logistical information for the handling and disposal of 7-Chloro-1H-imidazo[4,5-B]pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a halogenated heterocyclic compound that necessitates careful handling due to its potential health hazards. The available safety information indicates that this compound is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1] Therefore, the implementation of stringent safety measures is non-negotiable.

Essential Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar halogenated aromatic and pyridine-based compounds.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection - Gloves: Chemical-resistant gloves such as nitrile or butyl rubber. Ensure gloves are appropriate for the specific solvent and be mindful of breakthrough times. - Lab Coat: A fully-buttoned lab coat, preferably flame-retardant. - Footwear: Closed-toe shoes.Prevents skin contact, which can lead to irritation. Nitrile and butyl rubber gloves offer good resistance to pyridine-based compounds.[2][3][4]
Respiratory Protection - All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. - If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes the inhalation of harmful vapors that can cause respiratory tract irritation.[2][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for mitigating risks. The following protocol outlines the essential steps for a standard laboratory procedure.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents within the fume hood.

    • An emergency eyewash station and safety shower must be readily accessible.[4]

  • Donning PPE:

    • Equip yourself with the personal protective equipment outlined in the table above.

  • Handling the Compound:

    • Carefully measure and transfer the required amount of the chemical.

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Post-Procedure and Decontamination:

    • Upon completion, decontaminate all glassware with a suitable solvent (e.g., acetone) within the fume hood. The rinsate should be collected as hazardous waste.

    • Wipe down all surfaces that may have come into contact with the compound.

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: As a chlorinated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[1]

  • Waste Container: Use a designated, properly labeled, and sealed container for halogenated organic waste. The container should be made of a compatible material.

  • Disposal Procedure: Follow your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EH&S) department.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spills: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[5] Collect the absorbent material and place it in the designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency response plan.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_procedure Perform Experiment handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Glassware & Surfaces handle_procedure->cleanup_decontaminate Experiment Complete cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate disposal_container Store in Labeled, Sealed Container cleanup_segregate->disposal_container Ready for Disposal disposal_request Request Hazardous Waste Pickup disposal_container->disposal_request

References

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7-Chloro-1H-imidazo[4,5-B]pyridine

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